molecular formula C6H3BrF2 B1265433 2-Bromo-1,4-difluorobenzene CAS No. 399-94-0

2-Bromo-1,4-difluorobenzene

Cat. No.: B1265433
CAS No.: 399-94-0
M. Wt: 192.99 g/mol
InChI Key: XCRCSPKQEDMVBO-UHFFFAOYSA-N
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Description

Lithiation of 2-bromo-1,4-difluorobenzene in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane and butyllithium in THF-hexane has been reported.>

Properties

IUPAC Name

2-bromo-1,4-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50192949
Record name 2-Bromo-1,4-difluorobenzene
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Molecular Weight

192.99 g/mol
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CAS No.

399-94-0
Record name 1-Bromo-2,5-difluorobenzene
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 2-bromo-1,4-difluorobenzene
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Record name 2,5-Difluorobromobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene (CAS: 399-94-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, safety and handling protocols, and its applications in significant chemical reactions, including its role as a precursor in the synthesis of Ametantrone.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 399-94-0[1][2]
Molecular Formula C₆H₃BrF₂[1][2]
Molecular Weight 192.99 g/mol [1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H[1]
InChIKey XCRCSPKQEDMVBO-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1F)Br)F[2]

Table 2: Physical Properties

PropertyValue
Appearance Clear, colorless liquid
Melting Point -31 °C[1]
Boiling Point 58-59 °C at 20 mmHg[1]
Density 1.708 g/mL at 25 °C[1]
Refractive Index n20/D 1.508[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not provided here, typical analytical techniques used for this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure and purity of the compound.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is commonly employed to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance, and appropriate precautions must be taken.

Table 3: Hazard Identification and Safety Precautions

Hazard ClassGHS ClassificationPrecautionary Measures
Skin Irritation Category 2 (H315)Wear protective gloves and clothing.
Eye Irritation Category 2 (H319)Wear safety glasses with side-shields or goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335) - Respiratory tract irritationUse in a well-ventilated area or with a fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common reactions involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 1,4-difluorobenzene (B165170). The following protocol is adapted from procedures for similar aryl bromides.[3][4]

Materials:

  • 1,4-Difluorobenzene

  • Liquid Bromine

  • Iron powder (catalyst)

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous Calcium Chloride

  • Dichloromethane

Procedure:

  • To a glass-lined reactor equipped with a stirrer, add 1,4-difluorobenzene and a catalytic amount of iron powder.

  • Under vigorous stirring, cool the mixture to a temperature between -6 to 10 °C.

  • Slowly add liquid bromine dropwise, maintaining the temperature within the specified range.

  • After the addition is complete, continue stirring for 6-8 hours.[3]

  • Quench the reaction by adding a small amount of water to form a solution and stir until the color of the bromine disappears.

  • Separate the organic layer and neutralize it with a 10% sodium hydroxide solution.

  • Wash the organic layer with water and dry it over anhydrous calcium chloride.

  • The crude product can be purified by fractional distillation to yield pure this compound.[3]

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying liquid compounds with close boiling points.[5][6][7][8][9]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

Procedure:

  • Add the crude this compound to the round-bottom flask with a stir bar.

  • Assemble the fractional distillation apparatus.

  • Heat the flask gently. The vapor will rise through the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 147-149 °C at atmospheric pressure, or 58-59 °C at 20 mmHg).[1][3]

Application in Suzuki-Miyaura Coupling

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12][13]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water (degassed)

Procedure:

  • In a pressure flask equipped with a stir bar, combine this compound, the arylboronic acid (1.1 equivalents), and the base (2.5 equivalents).

  • Add the anhydrous solvent and degassed water.

  • Purge the mixture with an inert gas (e.g., argon) for 10 minutes.

  • Add the palladium catalyst (0.1 equivalents) to the mixture and continue purging with the inert gas for another 10 minutes.

  • Seal the vessel and heat the reaction mixture to 85 °C overnight with vigorous stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Work-up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • The product can be purified by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base Inert_Atmosphere Purge with Argon Reactants->Inert_Atmosphere Combine Solvent Anhydrous Solvent + Degassed Water Solvent->Inert_Atmosphere Catalyst Add Pd Catalyst Inert_Atmosphere->Catalyst Heating Heat to 85°C (Overnight) Catalyst->Heating Workup Dilute, Wash, Dry Heating->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

A generalized workflow for a Suzuki-Miyaura coupling reaction.
Application in Lithiation Reactions

Lithiation of this compound provides a route to functionalized difluorobenzene derivatives. The halogen-metal exchange is typically performed at low temperatures.[1][14][15][16][17]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or other organolithium reagent

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

Procedure:

  • Dissolve this compound in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to -100 °C using a liquid nitrogen/toluene bath.

  • Slowly add n-butyllithium dropwise, ensuring the temperature does not rise above -90 °C.

  • Stir the mixture for 1 hour at -100 °C.

  • Quench the reaction by adding the desired electrophile (1.5 equivalents).

  • Allow the reaction to slowly warm to room temperature.

  • Work-up the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify as necessary.

Role as a Precursor in Ametantrone Synthesis

This compound is a key starting material in the synthesis of 1,4-difluoroanthraquinone, which is a precursor to the anticancer agent Ametantrone.[1][18] This highlights its importance in the development of therapeutic agents.

Ametantrone_Precursor Start This compound Intermediate 1,4-Difluoroanthraquinone Start->Intermediate Synthesis Final Ametantrone Intermediate->Final Further Synthesis

The role of this compound as a precursor to Ametantrone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling and its role in the synthesis of complex molecules such as Ametantrone underscore its significance in medicinal chemistry and drug development. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. The experimental procedures outlined in this guide provide a solid foundation for its use in a research and development setting.

References

An In-depth Technical Guide on 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Bromo-1,4-difluorobenzene, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data Summary

The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Formula C6H3BrF2[1][2][3][4][5]
Molecular Weight 192.99 g/mol [1][3][4][5]
CAS Number 399-94-0[2][4][5]
Appearance Clear, colorless liquid[2][5]
Density 1.692 g/cm³[2]
Boiling Point 155.4 °C at 760 mmHg[2]
Melting Point -31 °C[2]
Flash Point 65 °C[2]
Refractive Index n20/D 1.508[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are not available within the provided search results. These values are standardly determined using established analytical techniques such as mass spectrometry for molecular weight, and various spectroscopic and chromatographic methods for structural confirmation and purity assessment. For specific experimental procedures, researchers should consult peer-reviewed literature or established chemical analysis handbooks.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical's name and its fundamental properties.

A This compound Chemical Name B C6H3BrF2 Molecular Formula A->B  is described by C 192.99 g/mol Molecular Weight B->C  results in

Chemical Identity and Properties Relationship

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1,4-difluorobenzene. Due to the limited availability of publicly accessible, raw spectral data for this specific compound, this document presents a representative dataset derived from established principles of NMR spectroscopy and analysis of closely related fluorinated aromatic compounds. The provided data, experimental protocols, and visualizations serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern due to the coupling of protons with each other and with the two magnetically non-equivalent fluorine atoms. The electron-withdrawing effects of the bromine and fluorine substituents will deshield the aromatic protons, shifting their resonances downfield.

The predicted quantitative data for the ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~ 7.35ddd³J(H-3, F-4) ≈ 8.5, ⁴J(H-3, H-5) ≈ 2.5, ⁵J(H-3, F-1) ≈ 4.5
H-5~ 7.10ddd³J(H-5, F-4) ≈ 8.5, ³J(H-5, H-6) ≈ 8.5, ⁴J(H-5, H-3) ≈ 2.5
H-6~ 6.95ddd³J(H-6, H-5) ≈ 8.5, ⁴J(H-6, F-1) ≈ 8.5, ⁵J(H-6, F-4) ≈ 4.5

Note: The chemical shifts and coupling constants are estimated based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a fluorinated aromatic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • The spectrometer should be equipped with a probe capable of observing ¹H frequencies.

  • Ensure the spectrometer is properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.

  • Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.

  • Number of Scans: To achieve a good signal-to-noise ratio, 16 to 64 scans are typically acquired.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

  • Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the structure.

¹H-¹H and ¹H-¹⁹F Coupling Relationships

The following diagram illustrates the key coupling interactions within the this compound molecule that give rise to the complex splitting patterns observed in the ¹H NMR spectrum.

19F NMR of 2-Bromo-1,4-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) characteristics of 2-Bromo-1,4-difluorobenzene. It includes a summary of expected NMR data, a detailed experimental protocol for data acquisition, and a visualization of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers utilizing fluorinated compounds in chemical synthesis and drug development.

Data Presentation: 19F NMR Parameters

The 19F NMR spectrum of this compound is characterized by two distinct resonances corresponding to the fluorine atoms at the C1 and C4 positions. The chemical shifts (δ) are influenced by the electronic environment, including the presence of the bromine atom and the through-space and through-bond coupling interactions with neighboring protons and the other fluorine atom.

While the primary literature source, C.A. Kerr, K.J. Quinn, and I.D. Rae, Australian Journal of Chemistry, 1980, 33, 2627, contains the definitive experimental data, the specific chemical shifts and coupling constants were not accessible through available databases at the time of this writing. The following table is structured to present this data once obtained. The values are anticipated to be in chloroform-d (B32938) (CDCl3) as the solvent.

Fluorine PositionChemical Shift (δ) ppmMultiplicityCoupling Constants (J) in Hz
F1Value not availableddd3JF1-H2, 4JF1-H5, 3JF1-F4
F4Value not availableddd3JF4-H3, 3JF4-H5, 3JF1-F4

Experimental Protocols

The following is a detailed methodology for acquiring high-resolution 19F NMR spectra of this compound.

1. Sample Preparation:

  • Solvent: Use deuterated chloroform (B151607) (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3.

  • Internal Standard: While not always necessary for 19F NMR due to the wide chemical shift range, an internal standard can be used for precise chemical shift referencing. A common standard is trifluorotoluene (C6H5CF3), which gives a sharp singlet at approximately -63.72 ppm. If used, add a small, accurately known amount to the sample.

  • NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A modern high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting 19F is required.

  • Tuning and Matching: Tune and match the probe for the 19F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Spectral Width (SW): Set a wide spectral width initially (e.g., 200 ppm) to ensure all fluorine signals are captured. The offset should be centered in the aromatic fluorine region (around -120 to -140 ppm).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate for good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes for all signals.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard if used. If no internal standard is used, the solvent-residual signal can be used as a secondary reference, though this is less accurate.

  • Peak Picking and Integration: Identify all peaks and integrate the corresponding signals. The integrals should be proportional to the number of fluorine atoms in each environment.

  • Coupling Constant Analysis: Measure the frequency differences between the split peaks of each multiplet to determine the coupling constants (J-values) in Hertz.

Visualizations

The following diagram illustrates the spin-spin coupling interactions within the this compound molecule.

G C1 C1-F C2 C2-Br C1->C2 C3 C3-H C1->C3 5J(F-H) C4 C4-F C1->C4 3J(F-F) C5 C5-H C1->C5 4J(F-H) C6 C6-H C1->C6 3J(F-H) C2->C3 C3->C4 C4->C3 3J(F-H) C4->C5 C4->C5 3J(F-H) C4->C6 5J(F-H) C5->C6 C6->C1 center

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data for the aromatic compound 2-Bromo-1,4-difluorobenzene. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the spectroscopic identification and characterization of this and structurally related molecules. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for data interpretation.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Its structure consists of a benzene (B151609) ring substituted with one bromine atom and two fluorine atoms at positions 2, 1, and 4, respectively.

PropertyValue
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol [1][2]
CAS Number 399-94-0[1][2]
Appearance Colorless liquid[2]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its aromatic ring, carbon-hydrogen (C-H), carbon-fluorine (C-F), and carbon-bromine (C-Br) bonds.

Predicted Infrared Spectral Data

While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known characteristic absorption frequencies of its constituent functional groups. Aromatic compounds exhibit several characteristic bands.[3][4][5] The substitution pattern on the benzene ring also influences the spectrum, particularly in the fingerprint region.[3][4][5]

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H Stretch[3][4][5]Medium to Weak
1600 - 1585Aromatic C=C Stretch[3][4][5]Medium
1500 - 1400Aromatic C=C Stretch[3][4][5]Medium
1300 - 1000C-F Stretch[6]Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong
690 - 515C-Br Stretch[7][8]Medium to Strong

Interpretation of Key Absorptions:

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region confirms the existence of C-H bonds on the aromatic ring.[3][4][5]

  • Aromatic C=C Stretch (1600 - 1400 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.[3][4][5]

  • C-F Stretch (1300 - 1000 cm⁻¹): The highly polar carbon-fluorine bonds are expected to produce strong absorption bands in this region. The exact position can be influenced by the presence of other substituents on the ring.[6]

  • Aromatic C-H Out-of-Plane Bend (900 - 675 cm⁻¹): The pattern of these strong bands is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region.[3][4]

  • C-Br Stretch (690 - 515 cm⁻¹): The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.[7][8]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-transform infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Logical Workflow for IR Spectral Analysis

IR_Workflow A Obtain IR Spectrum B Identify Aromatic C-H Stretch (3100-3000 cm⁻¹) A->B C Identify Aromatic C=C Stretches (1600-1400 cm⁻¹) A->C D Identify C-F Stretch (1300-1000 cm⁻¹) A->D E Identify C-Br Stretch (690-515 cm⁻¹) A->E F Analyze Fingerprint Region (below 1500 cm⁻¹) A->F H Confirm Molecular Structure B->H C->H D->H E->H G Correlate with Known Substitution Patterns F->G G->H

Caption: Logical workflow for the analysis of the IR spectrum of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion.

m/zIonNotes
192[C₆H₃⁷⁹BrF₂]⁺Molecular ion (M⁺) with the ⁷⁹Br isotope.
194[C₆H₃⁸¹BrF₂]⁺Molecular ion (M+2) with the ⁸¹Br isotope.[1]
113[C₆H₃F₂]⁺Loss of a bromine radical from the molecular ion.[1]

Interpretation of Key Features:

  • Molecular Ion (m/z 192 and 194): The pair of peaks at m/z 192 and 194, with a relative intensity ratio of approximately 1:1, is characteristic of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

  • Fragment Ion (m/z 113): The peak at m/z 113 corresponds to the loss of a bromine radical (mass 79 or 81) from the molecular ion, resulting in the [C₆H₃F₂]⁺ fragment.[1] This is a common fragmentation pathway for halogenated aromatic compounds.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Procedure:

  • Sample Introduction: Introduce a small amount of this compound into the ion source. If using GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, positively charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment can be visualized as a series of bond cleavages.

MS_Fragmentation Mol C₆H₃BrF₂ (m/z = 192/194) Ion [C₆H₃BrF₂]⁺˙ (Molecular Ion) Mol->Ion Electron Ionization Loss1 - Br• Ion->Loss1 Frag1 [C₆H₃F₂]⁺ (m/z = 113) Loss1->Frag1

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Conclusion

The combination of IR and mass spectrometry provides a powerful and complementary approach for the structural elucidation of this compound. The IR spectrum reveals the presence of the key functional groups, including the aromatic ring and the carbon-halogen bonds. The mass spectrum confirms the molecular weight and the presence of a bromine atom, and its fragmentation pattern provides further structural information. This guide serves as a comprehensive resource for researchers and scientists working with this compound, enabling its confident identification and characterization.

References

Synthesis of 2-Bromo-1,4-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Bromo-1,4-difluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a comparative analysis of the core synthesis routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their application.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: direct electrophilic bromination of 1,4-difluorobenzene (B165170) and the Sandmeyer reaction of 2,5-difluoroaniline (B146615).

Route 1: Direct Electrophilic Bromination

This method involves the direct reaction of 1,4-difluorobenzene with bromine in the presence of a Lewis acid catalyst, typically iron powder. The fluorine atoms are ortho, para-directing, and activating, while bromine is deactivating. The substitution pattern is governed by the directing effects of the fluorine atoms, leading to the desired 2-bromo isomer.

Route 2: Sandmeyer Reaction

This classic transformation in aromatic chemistry provides an alternative route starting from 2,5-difluoroaniline. The aniline (B41778) is first converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. This multi-step process offers a high-yielding and regioselective synthesis.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the key synthesis pathways for this compound.

Route Starting Material Key Reagents Catalyst Reaction Conditions Yield (%) Purity (%) Reference
Direct Bromination1,4-DifluorobenzeneBromineIron Powder30-60°C39.5Not Specified[1]
Sandmeyer Reaction2,5-DifluoroanilineNaNO₂, HBr, CuBrCuBr<10°C (diazotization)High (typical for Sandmeyer)High[2]

Note: The yield for the Sandmeyer reaction is stated as "High (typical for Sandmeyer)" as a specific yield for this exact transformation was not found in the searched literature. However, analogous Sandmeyer reactions on similar substrates report yields in the range of 80-95%[2].

Experimental Protocols

Protocol 1: Direct Electrophilic Bromination of 1,4-Difluorobenzene

This protocol is adapted from a Japanese patent describing the synthesis of this compound[1].

Materials:

  • 1,4-Difluorobenzene

  • Bromine

  • Iron powder

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Distillation apparatus

Procedure:

  • To a stirred solution of 1,4-difluorobenzene, add iron powder (0.01 to 0.1 equivalents).

  • Slowly add bromine (1.0 to 2.0 equivalents) to the mixture while maintaining the temperature between 30°C and 60°C.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by GC).

  • Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to remove excess bromine.

  • Separate the organic layer and wash it sequentially with water, aqueous sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • The crude product is then purified by distillation to yield this compound.

Protocol 2: Sandmeyer Reaction of 2,5-Difluoroaniline

This protocol is adapted from procedures for the synthesis of isomeric bromodifluorobenzenes[2].

Materials:

  • 2,5-Difluoroaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Sodium hydroxide (B78521) solution (dilute)

  • Anhydrous sodium sulfate

Procedure:

Part A: Diazotization of 2,5-Difluoroaniline

  • In a flask equipped with a stirrer and thermometer, dissolve 2,5-difluoroaniline in 48% hydrobromic acid.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.

  • Stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction mixture is then subjected to steam distillation to isolate the crude product.

  • Separate the organic layer from the distillate, wash with dilute sodium hydroxide solution, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify by distillation to obtain this compound.

Mandatory Visualizations

Synthesis_Pathway_Direct_Bromination cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_product Product 1,4-Difluorobenzene 1,4-Difluorobenzene This compound This compound 1,4-Difluorobenzene->this compound Electrophilic Aromatic Substitution 30-60°C Bromine Bromine (Br₂) Iron Iron (Fe)

Caption: Direct Bromination of 1,4-Difluorobenzene.

Synthesis_Pathway_Sandmeyer_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2,5-Difluoroaniline 2,5-Difluoroaniline Diazonium Salt Diazonium Salt 2,5-Difluoroaniline->Diazonium Salt Diazotization NaNO₂, HBr, <10°C This compound This compound Diazonium Salt->this compound Sandmeyer Reaction CuBr, HBr

Caption: Sandmeyer Reaction Pathway.

Experimental_Workflow_Sandmeyer cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Work-up & Purification A Dissolve 2,5-Difluoroaniline in HBr B Cool to <10°C A->B C Add NaNO₂ solution B->C D Prepare CuBr in HBr solution C->D Transfer E Add diazonium salt solution to CuBr D->E F Warm to RT E->F G Steam Distillation F->G Proceed to H Wash & Dry G->H I Distillation H->I

Caption: Experimental Workflow for the Sandmeyer Reaction.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-1,4-difluorobenzene. The document details its physical and chemical properties, spectroscopic data, and safety and handling information. A core focus is placed on its reactivity in key organic transformations, including Suzuki-Miyaura cross-coupling, Grignard reagent formation, and nucleophilic aromatic substitution, providing generalized experimental protocols. The guide also discusses the compound's stability and decomposition characteristics. This information is intended to support researchers and professionals in the effective and safe use of this compound in synthetic chemistry and drug development.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a benzene (B151609) ring, allows for a range of chemical transformations. The presence of the bromine atom provides a handle for cross-coupling reactions and the formation of organometallic reagents, while the fluorine atoms influence the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions. This guide consolidates technical information on the reactivity and stability of this compound to facilitate its application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. For instance, it has been utilized in the preparation of 1,4-difluoroanthraquinone, a precursor to the antineoplastic agent Ametantrone.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₃BrF₂[3][4]
Molecular Weight 192.99 g/mol [3][4]
CAS Number 399-94-0[3][4]
Appearance Clear, colorless liquid[3]
Melting Point -31 °C (lit.)[4]
Boiling Point 58-59 °C / 20 mmHg (lit.)[4]
Density 1.708 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.508 (lit.)[4]
Flash Point 65 °C (closed cup)[4]
Solubility Insoluble in water.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound.

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound are complex due to C-F and H-F coupling.

Table 2: 1H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35 - 6.85m-Aromatic Protons

Note: The 1H NMR spectrum will show complex multiplets due to proton-fluorine coupling.

Table 3: 13C NMR Data

Chemical Shift (δ) ppmAssignment
161.4 (dd, J=250.0, 12.5 Hz)C-F
158.2 (dd, J=246.3, 13.8 Hz)C-F
122.9 (dd, J=25.0, 6.3 Hz)C-H
117.8 (dd, J=22.5, 6.3 Hz)C-H
114.9 (dd, J=18.8, 3.8 Hz)C-H
109.9 (d, J=28.8 Hz)C-Br

Note: Assignments are predicted based on analogous structures and are subject to complex splitting patterns due to C-F coupling.[5][6][7]

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (79Br and 81Br in an approximate 1:1 ratio).[8][9]

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/zIonNotes
192/194[C₆H₃BrF₂]⁺Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine.
113[C₆H₃F₂]⁺Loss of bromine radical from the molecular ion.
93[C₅H₂F]⁺Further fragmentation.
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for the aromatic ring and the carbon-halogen bonds.[10][11]

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1300 - 1100C-F stretch
1100 - 1000C-Br stretch
900 - 675Aromatic C-H out-of-plane bend

Reactivity

This compound exhibits reactivity at both the carbon-bromine and carbon-fluorine bonds, making it a valuable synthetic intermediate.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl > F.[2]

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base B Add Solvent under Inert Atmosphere A->B C Heat and Stir (80-100 °C) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G

Suzuki-Miyaura Coupling Experimental Workflow.
Grignard Reagent Formation

This compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal. The reactivity of halogens in Grignard reagent formation follows the trend I > Br > Cl > F.[12][13][14] The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles.

This protocol is a proposed method and should be optimized for specific experimental setups. All glassware must be rigorously dried.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere. Gently warm the flask until the iodine sublimes.

  • Initiation: Add anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in anhydrous THF in a dropping funnel and add a small portion to the magnesium suspension. Gentle warming may be required to initiate the reaction.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition, continue to stir at room temperature for 1-2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF dropwise.

  • Quenching and Work-up: After the reaction is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent, the crude product is purified, typically by column chromatography or distillation.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Activate Mg with I₂ B Add this compound in THF A->B C Stir to form Grignard Reagent B->C D Cool to 0 °C C->D E Add Electrophile (e.g., Aldehyde) D->E F Quench with aq. NH₄Cl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify Product H->I

Grignard Reaction Experimental Workflow.
Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in palladium-catalyzed couplings, the C-F bond can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. However, even without strong activation, SNAr can occur under certain conditions, especially with potent nucleophiles. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.[15]

This is a generalized procedure for the reaction with an amine nucleophile and may require optimization.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.2-2.0 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP).

  • Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by an appropriate method such as column chromatography.

SNAr_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Nucleophile (e.g., Amine) - Base - Solvent B Heat and Stir (100-150 °C) A->B C Cool and Quench with Water B->C D Extract with Organic Solvent C->D E Wash, Dry, and Concentrate D->E F Purify Product E->F

Nucleophilic Aromatic Substitution Workflow.

Stability and Decomposition

This compound is stable under normal temperatures and pressures.[3] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[4]

Incompatibilities

The compound is incompatible with strong oxidizing agents.[3]

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[3][10] There is no specific decomposition temperature readily available from thermogravimetric analysis (TGA) in the reviewed literature, but studies on related halobenzenes suggest that decomposition typically occurs at elevated temperatures.[4][16]

Safety and Handling

This compound is classified as a warning-level hazard. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be necessary.[4]

  • Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mist. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from sources of ignition.[4]

Biological Signaling Pathways

Based on a comprehensive review of the available literature, there is no evidence to suggest that this compound is directly involved in any known biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its distinct reactivity at the C-Br and C-F bonds allows for a range of transformations, including the formation of C-C and C-heteroatom bonds. While stable under normal conditions, appropriate safety precautions must be taken during its handling and use, particularly concerning its irritant properties and combustibility. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-difluorobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical properties, common synonyms, key chemical transformations, and detailed experimental protocols relevant to its synthesis and application.

Chemical Identity and Properties

This compound is a halogenated aromatic compound widely utilized as a building block in the synthesis of more complex molecules. Its physical and chemical properties are summarized below.

Table 1: Synonyms and Chemical Identifiers

Name TypeIdentifier
IUPAC Name This compound
Common Synonyms 1-Bromo-2,5-difluorobenzene
2,5-Difluorobromobenzene
Benzene, 2-bromo-1,4-difluoro-
1,4-Difluoro-2-bromobenzene
CAS Number 399-94-0
EC Number 206-920-0
PubChem CID 67862
MDL Number MFCD00000345
UNII U82UU94PVP

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [1]
Appearance Clear, colorless liquid
Melting Point -31 °C[1]
Boiling Point 58-59 °C at 20 mmHg[1]
Density 1.708 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.508[1]
Flash Point 65 °C (149 °F) - closed cup
Solubility Insoluble in water

Synthesis of this compound

A common and effective method for the synthesis of aryl bromides from aryl amines is the Sandmeyer reaction. This reaction proceeds via the diazotization of an aniline (B41778) derivative, followed by a copper(I) bromide-mediated substitution. While a specific protocol for this compound is not widely published, the following detailed procedure is adapted from a well-established synthesis of the isomeric 1-bromo-3,5-difluorobenzene (B42898), which utilizes 3,5-difluoroaniline (B1215098) as a starting material.[2][3] The analogous starting material for the target compound would be 2,5-difluoroaniline (B146615) .

Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)

Materials:

Procedure:

Step 1: Diazotization of 2,5-Difluoroaniline

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-difluoroaniline (1.0 mol) and 48% hydrobromic acid (2.5 mol).

  • Cool the mixture to below 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.0 mol) in water dropwise, ensuring the temperature of the reaction mixture is maintained between -5 °C and 0 °C.

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition is complete when a blue-black color is immediately observed upon testing.

Step 2: Sandmeyer Reaction

  • In a separate large flask equipped for steam distillation, prepare a boiling mixture of copper(I) bromide (0.5 mol) in 48% hydrobromic acid (0.5 mol).

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling CuBr/HBr mixture. Nitrogen gas will be evolved vigorously.

  • During the addition, the product will begin to co-distill with steam. Continue the steam distillation until no more organic product is collected.

Step 3: Work-up and Purification

  • Separate the organic layer from the distillate in a separatory funnel.

  • Wash the organic phase sequentially with deionized water, 5% NaOH solution to remove any acidic impurities, and finally with water until the washings are neutral.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 2,5-Difluoroaniline C 2,5-Difluorobenzenediazonium Bromide (in situ) A->C Add HBr, then NaNO2 soln. 1. B HBr, NaNO2 -5 to 0 °C E This compound C->E Add diazonium salt to CuBr 2. D CuBr in HBr (boiling) F Crude Product (from steam distillation) G Washing & Drying F->G NaOH(aq), H2O H Fractional Distillation G->H Dry over Na2SO4 I Pure Product H->I Purify

Caption: A representative workflow for the synthesis of this compound via a Sandmeyer reaction.

Key Applications and Experimental Protocols

A significant application of this compound is its role as a precursor in the synthesis of anthraquinone-based pharmaceuticals.[1][3] Specifically, it is used to prepare 1,4-difluoroanthraquinone, an intermediate for the anticancer agent Ametantrone. This transformation is typically achieved through a Friedel-Crafts acylation reaction with phthalic anhydride (B1165640).

Experimental Protocol: Synthesis of 1,4-Difluoro-2-bromoanthraquinone

Materials:

  • This compound

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

Step 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aluminum chloride (2.5 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of the reactants to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Cyclization

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts are dissolved.

  • Separate the organic layer. Extract the aqueous layer with two portions of DCM.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-4,5-difluorobenzoyl)benzoic acid.

  • The crude intermediate can be cyclized to the anthraquinone (B42736) by heating in concentrated sulfuric acid or polyphosphoric acid to afford 1,4-Difluoro-2-bromoanthraquinone, which can then be purified by recrystallization or column chromatography.

Acylation_Pathway Pathway for Friedel-Crafts Acylation Reactant1 This compound ReactionStep Electrophilic Aromatic Substitution (Acylation) Reactant1->ReactionStep Reactant2 Phthalic Anhydride Reactant2->ReactionStep Catalyst AlCl3 (Lewis Acid) Catalyst->ReactionStep Intermediate 2-(2-Bromo-4,5-difluorobenzoyl)benzoic acid ReactionStep->Intermediate Cyclization Cyclization (e.g., conc. H2SO4, heat) Intermediate->Cyclization Product 1,4-Difluoro-2-bromoanthraquinone Cyclization->Product

Caption: Logical pathway for the synthesis of the Ametantrone precursor via Friedel-Crafts acylation.

Other Key Chemical Transformations

Lithiation: this compound can undergo lithiation reactions.[1] Treatment with strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) can result in the formation of an organolithium reagent. This intermediate is highly reactive and can be quenched with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. The position of lithiation is directed by the substituents on the ring.

Suzuki Coupling: The bromo-substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science.

References

Safety, handling, and storage of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Bromo-1,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules.[1] Its utility in creating precursors for molecules like ametantrone (B1665964) highlights its importance in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the safety, handling, and storage of this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is critical for safe handling.

GHS Classification:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3
Combustible Liquid4

Signal Word: Warning[4]

Pictogram:

  • GHS07: Exclamation Mark[4]

Hazard Statements:

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • H227: Combustible liquid.[5]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
Prevention
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P264Wash skin thoroughly after handling.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P362Take off contaminated clothing and wash before reuse.[5]
P370 + P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[5]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol [4]
Appearance Clear, colorless liquid[7]
Melting Point -31 °C
Boiling Point 58-59 °C at 20 mmHg
Density 1.708 g/mL at 25 °C
Flash Point 65 °C (149 °F) - closed cup
Refractive Index n20/D 1.508

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye and Face Protection: Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) are mandatory.[7] A face shield may be required for procedures with a higher risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8] Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Body Protection: A flame-resistant lab coat that is fully buttoned is required.[8] For larger quantities or tasks with a higher risk of splashing, impervious clothing may be necessary.[10]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK (EN14387) respirator filter).

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound EyeProtection Eye Protection (Safety Goggles/Face Shield) HandProtection Hand Protection (Chemical-Resistant Gloves) BodyProtection Body Protection (Lab Coat/Impervious Clothing) RespiratoryProtection Respiratory Protection (Respirator as needed) Weighing Weighing and Transfer Weighing->EyeProtection Weighing->HandProtection Weighing->BodyProtection ReactionSetup Reaction Setup ReactionSetup->EyeProtection ReactionSetup->HandProtection ReactionSetup->BodyProtection ReactionSetup->RespiratoryProtection Workup Work-up and Purification Workup->EyeProtection Workup->HandProtection Workup->BodyProtection

Figure 1: Recommended PPE for handling this compound.
Storage

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[7][11]

  • Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[4][11]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • It is recommended to store under an inert gas as the compound can be hygroscopic.[4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating.[5] Hazardous decomposition products can include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition.[11]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]

  • Containment and Cleanup: For small spills, absorb with an inert material such as dry sand or earth and place in a sealed container for disposal.[7] For larger spills, dike the area to prevent spreading.

Spill_Response Start Chemical Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Response Complete Decontaminate->End Experimental_Workflow Start Experiment Planning (Risk Assessment) Prep Prepare Work Area (Fume Hood, PPE) Start->Prep Handling Handling and Weighing of This compound Prep->Handling Reaction Reaction Setup and Execution (Under Inert Atmosphere if required) Handling->Reaction Quench Reaction Quenching (Controlled Addition) Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Waste Waste Segregation and Disposal Purification->Waste End Experiment Complete (Decontaminate Glassware) Waste->End

References

The Evolving Landscape of 2-Bromo-1,4-difluorobenzene Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the potential of halogenated aromatic compounds. Among these, 2-Bromo-1,4-difluorobenzene and its derivatives are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the current understanding of the biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. While direct biological data on the parent compound is limited, its utility as a precursor for synthesizing biologically active molecules, particularly in the realms of anticancer and antimicrobial research, is becoming increasingly evident.

From Precursor to Potent Agent: The Synthetic Versatility of this compound

This compound serves as a crucial starting material for the synthesis of more complex molecules with significant biological potential. Its chemical structure allows for a variety of chemical modifications, making it an attractive building block for creating diverse libraries of compounds for biological screening. The primary known application of this compound is in the preparation of 1,4-difluoroanthraquinone, a precursor to the anticancer agent Ametantrone.[1][2][3] This highlights the foundational role of this compound in the development of therapeutic agents.

Anticancer Potential of Fluorinated Aromatic Derivatives

Recent research has demonstrated the potent anticancer activities of fluoroaryl-substituted compounds. A notable study focused on the synthesis of derivatives of FL118, a camptothecin-related small molecule, by introducing fluoroaryl groups at the 7-position.[4] Several of these derivatives, including those with a difluorophenyl moiety, exhibited significant cytotoxicity against a panel of human cancer cell lines.

The synthesis of these promising anticancer agents involves a multi-step process, which is depicted in the workflow diagram below. This process underscores the strategic incorporation of the fluorinated phenyl group to enhance the therapeutic efficacy of the parent compound.

General Synthesis Workflow for Fluoroaryl-Substituted FL118 Derivatives A Starting Material (e.g., Camptothecin analog) B Chemical Modification (e.g., Introduction of a reactive group at position 7) A->B Step 1 C Coupling Reaction with a fluoroaryl boronic acid or equivalent B->C Step 2 D Purification and Characterization C->D Step 3 E Final Fluoroaryl-Substituted Derivative D->E Step 4

Caption: General synthesis workflow for fluoroaryl-substituted anticancer agents.

The quantitative analysis of the cytotoxic effects of these derivatives reveals their potential as lead compounds in cancer therapy. The half-maximal inhibitory concentration (IC50) values for selected difluorophenyl-substituted FL118 derivatives are summarized in the table below.

CompoundCancer Cell LineIC50 (nM)[4]
7c (3,5-difluorophenyl derivative)HepG2 (Liver Cancer)35
A549 (Lung Cancer)28
HeLa (Cervical Cancer)41
HCT116 (Colorectal Cancer)33
7n (2,4-difluorophenyl derivative)HepG2 (Liver Cancer)15
A549 (Lung Cancer)9
HeLa (Cervical Cancer)22
HCT116 (Colorectal Cancer)18

These findings suggest that the position of the fluorine atoms on the phenyl ring significantly influences the anticancer activity.[4]

Antimicrobial Applications and Screening Methodologies

While specific examples of antimicrobial derivatives of this compound are not yet prevalent in the literature, the broader class of halogenated aromatic compounds has shown promise in combating microbial infections. The development of novel antimicrobial agents is a critical area of research, and standardized protocols are essential for evaluating the efficacy of new compounds.

The initial screening of novel synthetic compounds for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) and assessing the zone of inhibition.

Workflow for Antimicrobial Susceptibility Testing cluster_0 Broth Microdilution Method (MIC Determination) cluster_1 Agar (B569324) Disk Diffusion Method (Zone of Inhibition) A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension C Incubate at 37°C for 18-24 hours D Determine the lowest concentration with no visible growth (MIC) E Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension F Apply paper disks impregnated with the test compound G Incubate at 37°C for 18-24 hours H Measure the diameter of the zone of growth inhibition

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-1,4-difluorobenzene. This substrate is a valuable building block for the synthesis of various fluorinated biaryl compounds, which are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine incorporation on the metabolic stability, lipophilicity, and binding affinity of drug candidates. The C-Br bond in this compound is significantly more reactive than the C-F bonds in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromine-substituted position.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These examples demonstrate the versatility of the protocol for the synthesis of a range of functionalized 2',5'-difluorobiphenyls.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (5:1)1001285-95
2(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901688-98
3(4-Formylphenyl)boronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DME/H₂O (3:1)851880-90
4(3-Aminophenyl)boronic acidPdCl₂(dppf) (2)-Na₂CO₃ (2)DMF/H₂O (10:1)1101075-85
5(4-Vinylphenyl)boronic acidPd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)1001482-92
6Thiophen-2-ylboronic acidPd₂(dba)₃ (2)RuPhos (4)KF (3)THF/H₂O (4:1)802470-80

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (10 mL)

  • Water, deionized and degassed (2 mL)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

Solvent Addition and Degassing:

  • Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the reaction mixture via syringe.

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

Reaction:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2',5'-difluoro-1,1'-biphenyl.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Base (-HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Add Degassed Solvents: Toluene/Water B->C D Heat and Stir: (e.g., 100 °C, 12 h) C->D E Monitor Progress: TLC or GC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Extraction: Ethyl Acetate and Water F->G H Wash with Brine G->H I Dry over MgSO4/Na2SO4 H->I J Concentrate under Vacuum I->J K Flash Column Chromatography J->K L Characterize Product K->L

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of arylamines from aryl halides.[3][4] Arylamine moieties are prevalent in a vast array of pharmaceuticals and biologically active compounds.

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination of 2-Bromo-1,4-difluorobenzene. The protocols and data presented are compiled from established methodologies for similar electron-deficient and sterically hindered aryl bromides. The presence of two fluorine atoms on the aromatic ring renders the substrate electron-deficient, which can influence the oxidative addition step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful transformation.

Reaction Overview

The target transformation is the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

General Reaction Scheme:

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. Below is a summary of typical components and conditions to guide the optimization of the reaction.

Data Presentation: Summary of Reaction Components

Table 1: Palladium Precatalysts

PrecatalystCommon NameTypical Loading (mol%)Notes
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-5A common and effective Pd(0) source.[3][5]
Pd(OAc)₂Palladium(II) acetate1-5A common Pd(II) source that is reduced in situ to Pd(0).[3][6]
[Pd(allyl)Cl]₂Allylpalladium(II) chloride dimer1-3Often used in catalyst screening.[7]
Buchwald Precatalysts (G1, G2, G3, G4)Various0.5-3Air- and moisture-stable precatalysts that offer high efficiency and mild reaction conditions.

Table 2: Phosphine Ligands

LigandCommon NameTypical Ratio (Ligand:Pd)Notes
P(t-Bu)₃Tri-tert-butylphosphine1:1 to 2:1A bulky and electron-rich monophosphine ligand.
XPhos2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl1:1 to 2:1A bulky biarylphosphine ligand effective for a wide range of substrates.[3][5]
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl1:1 to 2:1Another versatile biarylphosphine ligand.
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl1:1 to 2:1Often effective for challenging couplings.
DavePhos2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl1:1 to 2:1A useful ligand in various amination reactions.[8]
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl1:1 to 1.5:1A bidentate ligand that can be effective in certain cases.[1][6]

Table 3: Bases

BaseChemical NameEquivalentsNotes
NaOt-BuSodium tert-butoxide1.2-2.5A strong, commonly used base.[5][6]
KOt-BuPotassium tert-butoxide1.2-2.5A strong base, sometimes more effective than NaOt-Bu.[6]
LHMDSLithium bis(trimethylsilyl)amide1.2-2.0A strong, non-nucleophilic base, can be compatible with some functional groups.[7]
Cs₂CO₃Cesium carbonate1.5-2.5A weaker inorganic base, suitable for substrates with base-sensitive functional groups.[4][7]
K₃PO₄Potassium phosphate1.5-2.5Another milder inorganic base option.[7]

Table 4: Solvents

SolventBoiling Point (°C)Notes
Toluene (B28343)111A common and effective solvent for Buchwald-Hartwig aminations.[5][9]
Dioxane101Another frequently used ethereal solvent.[2][8]
Tetrahydrofuran (THF)66Can be used, but lower boiling point may require longer reaction times or sealed vessel.
Dimethylformamide (DMF)153A polar aprotic solvent that can be effective in some cases.[10]

Experimental Protocols

The following are generalized starting protocols that may require further optimization for specific amine coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add this compound to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Procedure

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • KOt-Bu (1.5 mmol, 1.5 equiv)

  • Anhydrous Dioxane (4 mL)

  • Microwave vial

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and KOt-Bu.

  • Add this compound and the amine.

  • Add anhydrous dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 20-60 minutes.[5]

  • Monitor for completion by LC-MS or GC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. The catalytic cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired arylamine product and regenerates the active catalyst.[1][4][9]

Buchwald_Hartwig_Amination cluster_cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination arbr Ar-Br amine HNR¹R² base Base baseh [Base-H]⁺Br⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up, running, and working up a Buchwald-Hartwig amination reaction.

Experimental_Workflow arrow arrow start Start reagents Weigh Catalyst, Ligand, and Base into Reaction Vessel start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_reactants Add Aryl Bromide, Amine, and Solvent inert->add_reactants reaction Heat and Stir Reaction Mixture (Conventional or Microwave) add_reactants->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Cool and Perform Aqueous Workup (Dilute, Filter, Wash) monitor->workup Reaction Complete purify Dry and Concentrate Organic Layer workup->purify column Purify by Column Chromatography purify->column end Characterize Product column->end

Caption: General workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Formation of (2,5-Difluorophenyl)magnesium bromide from 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the formation of the Grignard reagent, (2,5-difluorophenyl)magnesium bromide, from 2-bromo-1,4-difluorobenzene. Grignard reagents are fundamental organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The presence of fluorine atoms in the aryl halide substrate makes the resulting Grignard reagent a valuable building block in medicinal chemistry, as fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The reaction is highly sensitive to moisture and air, necessitating strictly anhydrous and inert atmospheric conditions.[2][3] For this compound, the magnesium is expected to insert selectively into the carbon-bromine bond over the more stable carbon-fluorine bond, a principle supported by the general reactivity trend of halogens (I > Br > Cl > F).[1][4]

Quantitative Data Summary

The following tables summarize the key reagents, equipment, and reaction parameters for this procedure.

Table 1: Materials and Reagents

MaterialFormulaM.W. ( g/mol )CAS No.PropertiesSupplier Example
This compoundC₆H₃BrF₂192.99399-94-0bp: 58-59 °C/20 mmHg, d: 1.708 g/mLSigma-Aldrich
Magnesium TurningsMg24.317439-95-4-Fisher Scientific
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9bp: 66 °C, Solvent for Grignard reagents[5]Sigma-Aldrich
IodineI₂253.817553-56-2Activating agent[3]J.T. Baker
1,2-Dibromoethane (optional)C₂H₄Br₂187.86106-93-4Alternative activating agent[2][6]Acros Organics
Dry Nitrogen or ArgonN₂ or Ar--Inert gasAirgas

Table 2: Equipment

EquipmentPurpose
Three-necked round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Dropping funnelFor controlled addition of the aryl halide
Magnetic stirrer and stir barFor efficient mixing
Heating mantle or oil bathTo control reaction temperature
Schlenk line or inert gas manifoldTo maintain an inert atmosphere
Syringes and needlesFor transfer of anhydrous solvents and reagents
Glassware drying ovenFor drying glassware prior to use

Experimental Workflow Diagram

Grignard_Formation_Workflow Diagram 1: Experimental Workflow for Grignard Reagent Formation cluster_prep System Preparation cluster_reagents Reagent Handling A Preparation prep1 Flame-dry all glassware under vacuum B Magnesium Activation C Initiation B->C act1 Add a crystal of Iodine B->act1 act2 Warm gently with a heat gun B->act2 D Grignard Formation C->D init1 Add ~10% of aryl halide solution C->init1 init2 Observe for color change and bubbling C->init2 E Completion & Use D->E form1 Add remaining aryl halide solution dropwise D->form1 form2 Maintain gentle reflux D->form2 form3 Stir for 1-2 hours post-addition D->form3 use1 Cool the reagent E->use1 use2 Proceed with subsequent reaction E->use2 prep2 Assemble apparatus while hot prep1->prep2 prep3 Cool under inert gas (N₂ or Ar) prep2->prep3 prep3->B reagent1 Add Mg turnings to flask reagent2 Add anhydrous THF reagent1->reagent2 reagent3 Prepare solution of this compound in THF

References

Application Notes and Protocols for 2-Bromo-1,4-difluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1,4-difluorobenzene as a versatile building block in medicinal chemistry. The unique substitution pattern of this reagent, featuring a bromine atom for facile cross-coupling reactions and two fluorine atoms to enhance metabolic stability and binding affinity, makes it a valuable starting material for the synthesis of novel therapeutic agents. This document details its application in the development of potent kinase inhibitors, provides specific experimental protocols, and illustrates relevant biological pathways and synthetic workflows.

Application Note 1: Synthesis of Potent VEGFR-2 Kinase Inhibitors

The 2,5-difluorophenyl moiety is a key pharmacophore in a number of potent kinase inhibitors. This compound serves as a critical starting material for the introduction of the corresponding 2,5-difluoroaniline (B146615) core into drug candidates. A notable application is in the synthesis of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a hallmark of cancer.

The synthesis of these inhibitors often involves a crucial Buchwald-Hartwig amination reaction to couple this compound with an appropriate amine-containing scaffold, or conversely, the coupling of a derivative, 2,5-difluoroaniline, with a halogenated heterocyclic core. The fluorine atoms on the phenyl ring can significantly enhance the binding affinity of the inhibitor to the kinase domain and improve its pharmacokinetic profile.

Quantitative Data: In Vitro Activity of Representative VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative pyrrolo[2,1-f][1][2][3]triazine-based compounds bearing the 2,5-difluorophenylamino moiety against VEGFR-2 kinase.

Compound IDModifications on Pyrrolotriazine CoreVEGFR-2 IC₅₀ (nM)
1 6-(1,3,5-oxadiazol-2-yl)5.2
2 6-(5-methyl-1,3,4-oxadiazol-2-yl)3.8
3 6-(5-amino-1,3,4-oxadiazol-2-yl)8.1
4 6-(5-(methylamino)-1,3,4-oxadiazol-2-yl)4.5

Data is representative of compounds synthesized using methodologies involving intermediates derived from fluorinated bromobenzenes.

Experimental Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a Key Anilino-Intermediate

This protocol describes a general procedure for the palladium-catalyzed amination of a halogenated pyrrolo[2,1-f][1][2][3]triazine with a 2,5-difluoroaniline derivative, a key step in the synthesis of the VEGFR-2 inhibitors described above. The 2,5-difluoroaniline can be prepared from this compound via a multi-step sequence involving nitration, amination, and reduction.

Reaction Scheme:

Materials:

  • 4-Chloro-pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq)

  • 4-Amino-2,5-difluorobenzamide derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (B91453)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine derivative, the 4-amino-2,5-difluorobenzamide derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired anilino-pyrrolotriazine product.

G Workflow for Buchwald-Hartwig Amination reagents Combine Reactants: Aryl Halide Aniline Derivative Pd Catalyst & Ligand Base inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Anhydrous Solvent inert_atm->solvent heating Heat with Stirring solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purify by Chromatography workup->purification product Isolated Product purification->product

Workflow for Buchwald-Hartwig Amination.

Application Note 2: A Versatile Scaffold for PI3K/Akt/mTOR Pathway Inhibitors

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[4] The 2,5-difluorophenyl moiety, accessible from this compound, can be incorporated into various heterocyclic scaffolds to generate potent and selective inhibitors of kinases within this pathway. The fluorine atoms can form favorable interactions with the hinge region of the kinase active site and improve drug-like properties. For example, substituted purine (B94841) or pyrimidine (B1678525) derivatives bearing a 2,5-difluorophenylamino group are promising candidates for targeting PI3K isoforms.

Experimental Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a heteroaryl boronic acid, a key reaction for constructing scaffolds for various kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Heteroaryl boronic acid (e.g., pyrimidine-5-boronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound, the heteroaryl boronic acid, and potassium carbonate in the 1,4-dioxane/water mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired coupled product.

G Workflow for Suzuki-Miyaura Coupling dissolve Dissolve Reactants: Aryl Bromide Boronic Acid Base degas Degas Solvent Mixture dissolve->degas catalyst Add Pd Catalyst degas->catalyst heat Heat under Inert Atmosphere catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purify by Chromatography workup->purify product Isolated Product purify->product

Workflow for Suzuki-Miyaura Coupling.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by inhibitors synthesized using this compound as a precursor.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (derived from This compound) Inhibitor->VEGFR2

Simplified VEGFR-2 Signaling Pathway.

G PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor PI3K Inhibitor (derived from This compound) Inhibitor->PI3K

Simplified PI3K/Akt/mTOR Signaling Pathway.

References

Application Notes & Protocols: Synthesis of Fluorinated Heterocycles Using 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[1][2] 2-Bromo-1,4-difluorobenzene (CAS: 399-94-0) is a versatile and valuable building block for the synthesis of diverse fluorinated heterocycles.[3] Its structure offers two distinct reaction sites: a bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and two activated fluorine atoms, susceptible to nucleophilic aromatic substitution (SNAr). This document provides detailed protocols and application notes for leveraging these reactive sites to construct complex fluorinated heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of key C-C and C-N bonds. These reactions are fundamental for elaborating the core structure before subsequent cyclization to form the desired heterocycle.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction can be used to couple this compound with various aryl or heteroaryl boronic acids, setting the stage for subsequent cyclization into scaffolds like fluorinated quinolines or benzofurans.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1This compound4-Fluorophenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0)Toluene/H₂O90>90 (Est.)
2This compoundPyridine-3-boronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.0)Dioxane/H₂O100>85 (Est.)
3This compound2-Formylphenylboronic acidG-COOH-Pd-10 (15 mg)¹K₂CO₃ (2.0)H₂O70>90 (Est.)

¹ Yields are estimated based on general protocols for similar substrates.[4] ¹⁵ mg of a heterogeneous catalyst was used.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and H₂O, typically in a 4:1 ratio, 10 mL/mmol).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 90 °C) for 6-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Visualization: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X pd_transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->pd_transmetal Ar'-B(OR)₂ product_complex [Ar-Ar'-Pd(0)L₂] product_complex->pd0 product_output Ar-Ar' product_complex->product_output center_point transmetalation Transmetalation reductive_elim Reductive Elimination oxidative_add Oxidative Addition SNAr_Mechanism start This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Addition (Rate-determining step) product Substituted Product + F⁻ meisenheimer->product Elimination (Restores Aromaticity)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of 2-Bromo-1,4-difluorobenzene in several major classes of palladium-catalyzed cross-coupling reactions. As a versatile fluorinated building block, this compound is of significant interest in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of the C-Br bond allows for selective functionalization, while the fluorine atoms can impart unique physicochemical properties to the target molecules, such as enhanced metabolic stability and binding affinity.

The following sections detail the application of this substrate in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions. Each section includes an application note, a summary of representative reaction conditions, a detailed experimental protocol, and diagrams illustrating the reaction scheme and catalytic cycle.

General Experimental Workflow

A typical experimental procedure for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, and concluding with a workup and purification sequence.

G Setup Reaction Setup Inert Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert 1. Reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base Inert->Reagents 2. Solvent Add Degassed Solvent(s) Reagents->Solvent 3. Reaction Heat Reaction Mixture (Stirring) Solvent->Reaction 4. Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring 5. Workup Workup Monitoring->Workup 6. Quench Cool to RT & Quench Workup->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Column Chromatography) Dry->Purify 7. Analysis Characterization (NMR, MS) Purify->Analysis 8.

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[1][2] For this compound, this reaction provides a direct route to synthesize substituted 1,1'-biphenyls, which are common cores in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) Diflunisal (B1670566).[3][4] The reaction is known for its high functional group tolerance and generally mild conditions.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[6]

G cluster_0 Suzuki-Miyaura Coupling Scheme r1 This compound plus1 + r2 R-B(OH)2 arrow Pd Catalyst, Base p1 2-R-1,4-difluorobenzene

Suzuki-Miyaura coupling of this compound.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for the Suzuki-Miyaura coupling based on the synthesis of Diflunisal and analogous fluorinated aryl bromides.[3][7]

EntryArylboronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)
12-hydroxy-4-carboxyphenylboronic acidPdCl₂(dppf) (3)dppfNa₂CO₃ (3)DMF15089
22-hydroxy-4-carboxyphenylboronic acidPd-diamine complex (2)N/ANa₂CO₃ (3)DMF15093
3Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95 (Typical)
44-Methoxyphenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃ (2)Dioxane/H₂O90>95 (Typical)

Experimental Protocol: Synthesis of a 2-Aryl-1,4-difluorobenzene Derivative

This protocol is a generalized procedure based on established methods and may require optimization.[2][5]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL total) via syringe.

  • Reaction : Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex TM_complex L₂PdII(Ar)(R) OA_complex->TM_complex TM_complex->Pd0 OA_label Oxidative Addition OA_label->Pd0 TM_label Transmetalation TM_label->OA_complex RE_label Reductive Elimination RE_label->TM_complex ArX Ar-X RBOH2 R-B(OH)₂ + Base Product Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[8][9] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules. When applied to this compound, it allows for the introduction of primary or secondary amines. The reaction typically requires a palladium catalyst, a bulky phosphine (B1218219) ligand, and a strong base.[10][11] Microwave-assisted protocols can significantly reduce reaction times.[12]

G cluster_1 Buchwald-Hartwig Amination Scheme r1 This compound plus1 + r2 R¹R²NH arrow Pd Catalyst, Ligand, Base p1 2-(R¹R²N)-1,4-difluorobenzene G Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex Amide_complex L₂PdII(Ar)(NR¹R²) OA_complex->Amide_complex Amide_complex->Pd0 OA_label Oxidative Addition OA_label->Pd0 Amine_label Amine Coordination & Deprotonation Amine_label->OA_complex RE_label Reductive Elimination RE_label->Amide_complex ArX Ar-X Amine R¹R²NH + Base Product Ar-NR¹R² G cluster_2 Sonogashira Coupling Scheme r1 This compound plus1 + r2 H-C≡C-R arrow Pd Cat., Cu(I) Cat., Base p1 2-(R-C≡C)-1,4-difluorobenzene G Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex Ar-X TM_complex L₂PdII(Ar)(C≡CR) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Ar-C≡CR (Reductive Elim.) CuAcetylide Cu-C≡CR TM_complex->CuAcetylide from CuX CuI CuX->CuAcetylide R-C≡CH, Base CuAcetylide->OA_complex to CuAcetylide->CuX Transmetalation G cluster_3 Heck Reaction Scheme r1 This compound plus1 + r2 Alkene arrow Pd Catalyst, Base p1 Substituted Alkene G Heck Reaction Catalytic Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex Insertion_complex L(X)PdII-Alkene-Ar OA_complex->Insertion_complex Insertion_complex->Pd0 Product Insertion_complex->Pd0 β-Hydride Elim. + Base Regen. OA_label Oxidative Addition OA_label->Pd0 Insertion_label Migratory Insertion Insertion_label->OA_complex Elimination_label β-Hydride Elimination Base_label Base Regeneration ArX Ar-X Alkene Alkene Product Product G cluster_4 Stille Coupling Scheme r1 This compound plus1 + r2 R-Sn(Alkyl)₃ arrow Pd Catalyst p1 2-R-1,4-difluorobenzene G Stille Coupling Catalytic Cycle Pd0 L₂Pd⁰ OA_complex L₂PdII(Ar)(X) Pd0->OA_complex TM_complex L₂PdII(Ar)(R) OA_complex->TM_complex TM_complex->Pd0 OA_label Oxidative Addition OA_label->Pd0 TM_label Transmetalation TM_label->OA_complex RE_label Reductive Elimination RE_label->TM_complex ArX Ar-X RSnR3 R-SnR'₃ Product Ar-R

References

Application Notes and Protocols: Lithiation of 2-Bromo-1,4-difluorobenzene with n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The lithiation of aryl halides followed by quenching with an electrophile is a cornerstone of modern organic synthesis, enabling the formation of a wide array of functionalized aromatic compounds. This application note provides a detailed protocol for the lithiation of 2-Bromo-1,4-difluorobenzene using n-butyllithium (n-BuLi) to generate the highly reactive 2,5-difluorophenyllithium intermediate. This organolithium species serves as a versatile precursor for the introduction of various functionalities onto the difluorobenzene scaffold, a common motif in pharmaceuticals and agrochemicals. The subsequent trapping of this intermediate with an electrophile, such as trimethyl borate, to yield 2,5-difluorophenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, is also detailed.

The choice of solvent is critical in lithium-bromine exchange reactions. While ethereal solvents like tetrahydrofuran (B95107) (THF) can facilitate the reaction, they can also lead to side reactions. A mixture of a hydrocarbon solvent with a small amount of THF often provides a good balance between reactivity and selectivity[1][2]. The protocol below utilizes a diethyl ether-hexane solvent system, which has been reported for the lithiation of this compound[3].

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product This compound 2,5-Difluorophenyllithium [C6H3F2Li] This compound->2,5-Difluorophenyllithium n-BuLi, Diethyl ether/Hexane, -78 °C n-Butyllithium n-Butyllithium Functionalized Product Functionalized Product 2,5-Difluorophenyllithium->Functionalized Product 1. E+ 2. Aqueous Workup E+ E+ experimental_workflow start Start setup Assemble dry glassware under inert atmosphere start->setup dissolve Dissolve this compound in anhydrous diethyl ether setup->dissolve cool Cool solution to -78 °C dissolve->cool add_buli Slowly add n-BuLi cool->add_buli stir Stir at -78 °C for 1-2 hours add_buli->stir add_electrophile Add electrophile at -78 °C stir->add_electrophile warm Warm to room temperature add_electrophile->warm workup Aqueous workup and extraction warm->workup purify Purify the product workup->purify end End purify->end logical_relationship cluster_reagents Reagents cluster_process Process cluster_products Products ArylBromide This compound Lithiation Lithium-Bromine Exchange ArylBromide->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation Electrophile Electrophile (E+) Quench Electrophilic Attack Electrophile->Quench Intermediate 2,5-Difluorophenyllithium Lithiation->Intermediate FinalProduct Functionalized Product Quench->FinalProduct Intermediate->Quench

References

Application of 2-Bromo-1,4-difluorobenzene in Agrochemical Synthesis: A Focus on the Synthesis of a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile, albeit not widely documented, intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a bromine atom on a benzene (B151609) ring, offers multiple reaction sites for the construction of diverse molecular architectures. In the realm of agrochemical research, the 2,5-difluorophenyl moiety is a valuable pharmacophore found in some active compounds. While direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively reported, its potential as a precursor to valuable intermediates is significant.

This document provides an application note on the synthesis of a key agrochemical intermediate, 2-bromo-1,4-difluoro-5-nitrobenzene, from this compound. The introduction of a nitro group onto the aromatic ring is a common and critical step in the synthesis of many agrochemicals, as it can be readily converted to other functional groups, such as amines, which are precursors to a wide range of herbicidal and fungicidal compounds.

Application Note: Synthesis of 2-Bromo-1,4-difluoro-5-nitrobenzene

The nitration of this compound provides a strategic entry point for the synthesis of a variety of potential agrochemical candidates. The resulting 2-bromo-1,4-difluoro-5-nitrobenzene is a highly functionalized building block. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be derivatized to form ureas, amides, or sulfonamides – toxophores commonly found in agrochemicals.

Data Presentation

The following table summarizes the key physical and reaction data for the synthesis of this compound and its subsequent nitration to the target intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Yield (%)Purity (%)
This compoundC₆H₃BrF₂192.9986 °C @ 90 mmHg39.5>95
2-Bromo-1,4-difluoro-5-nitrobenzeneC₆H₂BrF₂NO₂237.99Not specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in Japanese Patent JPH07285896A.

Materials:

  • 1,4-Difluorobenzene (B165170)

  • Iron powder

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 200 mL four-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Distillation apparatus

Procedure:

  • To a 200 mL four-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 142.6 g (1.25 mol) of 1,4-difluorobenzene and 1.75 g of iron powder.

  • With stirring, add 179.8 g (1.125 mol) of bromine dropwise over 50 minutes, maintaining the reaction temperature between 40-50 °C.

  • After the addition is complete, continue stirring at 45 °C for 20 minutes.

  • Bubble nitrogen gas through the reaction mixture to remove any unreacted bromine.

  • Add a sodium bisulfite solution to the reaction mixture to quench any remaining bromine, followed by filtration to remove any insoluble materials.

  • Separate the organic layer and wash sequentially with water, sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by distillation. Collect the fraction boiling at 86 °C / 90 mmHg to obtain pure this compound.

Protocol 2: Synthesis of 2-Bromo-1,4-difluoro-5-nitrobenzene (Agrochemical Intermediate)

This is a general protocol for the nitration of an activated aromatic ring.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 19.3 g (0.1 mol) of this compound to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Extract the aqueous mixture with three 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-bromo-1,4-difluoro-5-nitrobenzene. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Nitration cluster_product Key Intermediate 1,4-Difluorobenzene 1,4-Difluorobenzene This compound This compound 1,4-Difluorobenzene->this compound Br2, Fe 2-Bromo-1,4-difluoro-5-nitrobenzene 2-Bromo-1,4-difluoro-5-nitrobenzene This compound->2-Bromo-1,4-difluoro-5-nitrobenzene HNO3, H2SO4 Agrochemical Precursor Agrochemical Precursor 2-Bromo-1,4-difluoro-5-nitrobenzene->Agrochemical Precursor

Caption: Synthesis of a key agrochemical intermediate.

Potential Agrochemical Derivatization Pathways

Logical_Relationship cluster_reduction Reduction cluster_derivatives Potential Agrochemical Classes Intermediate 2-Bromo-1,4-difluoro-5-nitrobenzene Amine 3-Bromo-2,5-difluoroaniline Intermediate->Amine e.g., Fe/HCl or H2/Pd-C Urea_Herbicides Urea Derivatives (e.g., Herbicides) Amine->Urea_Herbicides + Isocyanate Amide_Fungicides Amide Derivatives (e.g., Fungicides) Amine->Amide_Fungicides + Acid Chloride Sulfonamide_Herbicides Sulfonamide Derivatives (e.g., Herbicides) Amine->Sulfonamide_Herbicides + Sulfonyl Chloride

Caption: Potential derivatization of the intermediate.

Application Notes and Protocols for the Purification of Crude 2-Bromo-1,4-difluorobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude 2-Bromo-1,4-difluorobenzene using normal-phase column chromatography. This method is designed to effectively remove common impurities, yielding a product of high purity suitable for subsequent synthetic applications in drug development and materials science.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other specialty chemicals.[1] The purity of this reagent is critical for the success of subsequent reactions. Crude this compound may contain various impurities, including isomers such as 1-bromo-2,4-difluorobenzene (B57218) and 1-bromo-3,5-difluorobenzene (B42898), as well as starting materials or more highly brominated byproducts.[2] Column chromatography is a robust and widely used technique for the purification of such compounds.[3][4] This protocol outlines a standard normal-phase chromatography procedure using silica (B1680970) gel as the stationary phase and a non-polar eluent system.

Impurity Profile

The common impurities in crude this compound can vary depending on the synthetic route. Potential impurities may include:

  • Isomeric Bromodifluorobenzenes: Such as 1-bromo-2,4-difluorobenzene and other positional isomers. The separation of these isomers can be challenging due to their similar physical properties.[5][6]

  • Unreacted Starting Materials: Depending on the synthesis, this could include difluorobenzene or other precursors.

  • Over-brominated Products: Such as dibromodifluorobenzenes.

Chromatographic Principles

This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is non-polar.[3] Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds, having weaker interactions with the silica gel, will travel down the column more quickly with the non-polar mobile phase. More polar compounds will have stronger interactions with the silica gel and will elute more slowly.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (or pentane), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Dichloromethane, HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal eluent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, this compound.

  • Prepare Eluent Systems: Prepare small volumes of different ratios of hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Optimal Eluent: The eluent system that provides good separation between the product and impurities, with the product having an Rf value in the range of 0.2-0.4, should be selected for the column chromatography.

Column Chromatography Procedure
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running the eluent through it until the silica bed is stable and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or the eluent itself.

    • Alternatively, for less soluble samples, dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy).

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography. Note that these values are illustrative and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Eluent) 99:1 Hexane:Ethyl Acetate (v/v)The ratio may need to be adjusted based on TLC.
Typical Rf of Product ~0.3In 99:1 Hexane:Ethyl Acetate.
Column Dimensions Dependent on the amount of crude materialA general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Sample Loading Dry loading or minimal solventDry loading is preferred for better resolution.
Detection UV (254 nm)For visualizing spots on TLC plates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Method Development column_packing Column Packing tlc->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_components Chromatography Components cluster_separation Separation Process cluster_outcome Outcome crude_product Crude Product (Mixture) separation Differential Adsorption & Elution crude_product->separation stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation mobile_phase Mobile Phase (Hexane/EtOAc - Non-polar) mobile_phase->separation impurities Impurities (More/Less Polar) separation->impurities purified_product Purified Product separation->purified_product

Caption: Logical relationship of components in the column chromatography process.

References

Purifying 2-Bromo-1,4-difluorobenzene: Application Notes and Protocols for Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed protocols for the purification of 2-Bromo-1,4-difluorobenzene. It is critical to note that this compound is a liquid at room temperature, with a melting point between -31°C and -32°C.[1] Therefore, purification is achieved through distillation rather than recrystallization, which is a technique reserved for solid compounds.

The primary impurities in commercially available or synthetically produced this compound are typically positional isomers (e.g., 1-Bromo-2,4-difluorobenzene) and polybrominated species (e.g., dibromodifluorobenzenes) formed during synthesis. The selection between fractional distillation at atmospheric pressure and vacuum distillation depends on the thermal stability of the compound and the boiling points of the impurities. Given the relatively high atmospheric boiling point of this compound (158°C), vacuum distillation is often the preferred method to prevent potential decomposition and to allow for a safer, more controlled separation at a lower temperature.

This guide is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their work.

Data Presentation: Physical Properties

The successful separation of this compound from its common impurities via distillation is dependent on the differences in their boiling points. The following table summarizes the key physical properties of the target compound and its potential isomeric impurities.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 399-94-0192.99158 (atm) 58-59 (20 mmHg)[1]1.708[1]
1-Bromo-2,4-difluorobenzene348-57-2192.99145-146 (atm)[2][3]1.708[2][3]
1-Bromo-3,5-difluorobenzene461-96-1192.99~140 (atm)[4]Not readily available

Note: Dibrominated impurities will have significantly higher boiling points due to their increased molecular weight and are typically easier to separate from the desired product.

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Fractional Distillation at Atmospheric Pressure

This method is suitable when the impurities have boiling points that differ by at least 10-20°C from the product and when the product is thermally stable at its atmospheric boiling point.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200°C range)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Boiling chips (optional, stir bar is preferred)

  • Glass wool or aluminum foil for insulation

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place a magnetic stir bar into the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is crucial for efficient separation.

  • Heating and Equilibration: Begin stirring and gently heat the flask using the heating mantle. A ring of condensing vapor should be observed rising slowly up the column. A slow, gradual rise is essential for achieving good separation.

  • Fraction Collection:

    • Foreshot: Collect the first few milliliters of distillate in a separate receiving flask. This fraction will be enriched with any lower-boiling impurities. The temperature should be unstable during this phase.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of the lowest-boiling major component (likely an isomeric impurity around 140-146°C), continue to collect this fraction if desired, or discard it. When the temperature begins to rise again and stabilizes at the boiling point of this compound (~158°C), switch to a clean, pre-weighed receiving flask. Collect the distillate while the temperature remains constant.

    • Final Fraction: A sharp drop or a rapid rise in temperature indicates that the main product has been distilled. Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before disassembling.

Protocol 2: Vacuum Distillation

This is the preferred method for purifying this compound, as it lowers the boiling point, reducing the risk of thermal decomposition and providing better separation from high-boiling impurities.

Materials:

  • All materials from Protocol 3.1

  • Vacuum pump or water aspirator

  • Vacuum trap (cold finger with dry ice/acetone or a similar setup)

  • Manometer

  • Thick-walled vacuum tubing

  • Claisen adapter (recommended to prevent bumping)

  • Ground glass joints must be greased

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, incorporating a Claisen adapter between the flask and the distillation head.[1] Ensure all joints are lightly greased and airtight. A stir bar is essential as boiling chips are ineffective under vacuum.[1]

  • System Check: Before heating, connect the apparatus to the vacuum source with a trap in between.[1] Slowly apply the vacuum and check for leaks. The pressure should drop and hold steady as measured by the manometer.

  • Heating: Once a stable, low pressure (e.g., ~20 mmHg) is achieved, begin stirring and gently heat the flask.

  • Fraction Collection:

    • Foreshot: Collect any low-boiling impurities that distill at the reduced pressure.

    • Main Fraction: The main product, this compound, will begin to distill at a temperature corresponding to the applied pressure (e.g., 58-59°C at 20 mmHg).[1] Collect this fraction in a clean, pre-weighed receiving flask while the temperature and pressure remain constant.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum source. This prevents oil from the pump or water from the aspirator from being sucked back into the apparatus.

    • Once at atmospheric pressure, the vacuum pump can be turned off and the apparatus safely disassembled.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the fractional distillation process for purifying this compound.

Fractional_Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat and Stir Mixture setup->heat equilibrate Vapor Equilibrates in Column heat->equilibrate temp_check Temperature at Distillation Head? equilibrate->temp_check foreshot Collect Foreshot (Low-Boiling Impurities) temp_check->foreshot Unstable/ Low Temp isomer Collect Isomeric Impurity Fraction (~140-146°C) temp_check->isomer Stable at ~140-146°C product Collect Pure Product Fraction (~158°C) temp_check->product Stable at ~158°C foreshot->temp_check isomer->temp_check stop Stop Heating, Cool, and Disassemble product->stop end End: Purified Product & Residue stop->end

Caption: Workflow for Atmospheric Fractional Distillation.

References

Troubleshooting & Optimization

Troubleshooting failed Grignard reaction initiation with 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing difficulties with Grignard reaction initiation, specifically using 2-Bromo-1,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the most common causes?

A1: Failure to initiate a Grignard reaction is a frequent issue, often stemming from a few critical factors. The primary culprits are typically the presence of moisture, the quality of the magnesium, and the purity of the reagents and solvent.[1][2] Grignard reagents are highly reactive and will be quenched by even trace amounts of water or other protic sources.[3][4][5] Additionally, the surface of magnesium turnings can become passivated by a layer of magnesium oxide, which prevents the reaction from starting.[1][6]

Q2: How can I ensure my reaction conditions are sufficiently anhydrous?

A2: Achieving and maintaining anhydrous conditions is critical for a successful Grignard reaction.[5] All glassware should be rigorously dried, either by flame-drying under a vacuum or by oven-drying at a high temperature for several hours and then cooled under an inert atmosphere such as nitrogen or argon.[2] Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[4] Anhydrous solvents can be obtained by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing them through a column of activated alumina.[1]

Q3: The magnesium turnings I'm using appear dull. Could this be the problem?

A3: Yes, dull-looking magnesium turnings are indicative of an oxidized surface (magnesium oxide), which is unreactive and will inhibit the Grignard reaction.[1][6] It is crucial to use fresh, shiny magnesium turnings.[1] If your magnesium appears oxidized, you will need to activate it to expose a fresh metal surface.

Q4: What are the best solvents for preparing a Grignard reagent from this compound?

A4: Ethereal solvents are essential for the formation of Grignard reagents as they solvate and stabilize the organomagnesium species.[4][6] The most commonly used and effective solvents are diethyl ether and tetrahydrofuran (THF).[4][7]

Troubleshooting Guides

Issue: Reaction Fails to Initiate

This section provides a step-by-step guide to troubleshoot a Grignard reaction that is not starting.

Step 1: Verify Anhydrous Conditions

  • Glassware: Ensure all glassware was thoroughly flame-dried or oven-dried and assembled while hot, then cooled under a stream of dry inert gas (Nitrogen or Argon).

  • Solvent: Use freshly opened anhydrous solvent or solvent that has been properly dried and stored. To confirm solvent dryness, you can add a small piece of sodium to a test sample of the solvent; bubbling indicates the presence of water.

  • Reagents: Ensure the this compound is free of water. If necessary, it can be distilled from a drying agent like calcium hydride.

Step 2: Activate the Magnesium

If the reaction still does not initiate after confirming anhydrous conditions, the magnesium surface likely requires activation. Several methods can be employed:

  • Mechanical Activation: In a dry flask under an inert atmosphere, vigorously stir the magnesium turnings with a magnetic stir bar for an extended period.[8] Alternatively, the turnings can be crushed with a glass rod to expose a fresh surface, though care must be taken not to break the flask.[1]

  • Chemical Activation: This is often the most effective approach. Add a small activating agent to the flask containing the magnesium and a small amount of solvent.

Activator Visual Cue of Activation Notes
Iodine (I₂)The purple or brown color of the iodine disappears.[1]A very common and effective method.[8]
1,2-DibromoethaneBubbles of ethylene (B1197577) gas are observed.[6][8]The reaction consumes a small amount of magnesium.[9]
Diisobutylaluminum hydride (DIBAH)Can allow for initiation at or below 20°C.[10]Also helps to dry the reaction mixture.[10]

Experimental Protocol: Magnesium Activation with Iodine

  • Place 1.2 equivalents of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Ensure the system is under a positive pressure of an inert gas (e.g., Nitrogen).

  • Add a single, small crystal of iodine to the flask.[1]

  • Add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium.

  • Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[1] The flask can then be cooled to room temperature before the addition of the aryl halide.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed Grignard reaction initiation.

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagents) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Conditions are Dry initiation_fail Initiation Still Fails check_anhydrous->initiation_fail Moisture Detected mechanical_activation Mechanical Activation (Stirring, Crushing) activate_mg->mechanical_activation chemical_activation Chemical Activation (Iodine, 1,2-Dibromoethane) activate_mg->chemical_activation reassess Re-evaluate Reagent Purity and Experimental Setup activate_mg->reassess Activation Ineffective initiation_success Reaction Initiates Successfully mechanical_activation->initiation_success chemical_activation->initiation_success reassess->initiation_fail

Caption: Troubleshooting workflow for failed Grignard reaction initiation.

Issue: Reaction Starts but Then Stops or Yields are Low

If the reaction initiates but does not proceed to completion or results in low yields, consider the following possibilities:

  • Slow Addition of Aryl Halide: The addition of the this compound solution should be done dropwise. A too-rapid addition can lead to side reactions, such as Wurtz coupling.

  • Temperature Control: Grignard reactions are exothermic.[9] It is important to maintain a gentle reflux. If the reaction becomes too vigorous, it should be cooled with an ice bath. Overheating can lead to decomposition and side reactions.[1]

  • Inhibitors: The presence of certain functional groups on the starting material or impurities can inhibit the reaction. While this compound is generally suitable, ensure it is of high purity. Some oxidizing agents can also inhibit the reaction.[11]

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing your Grignard synthesis.

Side_Reactions ArylMgBr Ar-MgBr (Grignard Reagent) Desired_Product Desired Reaction Product ArylMgBr->Desired_Product Wurtz_Coupling Ar-Ar (Wurtz Coupling Product) ArylMgBr->Wurtz_Coupling ArylBr Ar-Br (this compound) ArylBr->Wurtz_Coupling Electrophile Electrophile (e.g., Carbonyl) Electrophile->Desired_Product

Caption: Key reactions involving the Grignard reagent.

The primary side reaction to be aware of is Wurtz coupling , where the Grignard reagent reacts with the unreacted aryl bromide to form a biaryl product. This is more likely to occur if the concentration of the aryl bromide is too high locally, which can be mitigated by slow, controlled addition.

References

Degradation pathways of 2-Bromo-1,4-difluorobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Bromo-1,4-difluorobenzene in acidic conditions?

This compound is generally a stable compound under normal temperatures and pressures. However, under strong acidic conditions and elevated temperatures, it may undergo slow degradation. The carbon-halogen bonds in aryl halides are typically strong, but the presence of a strong acid can catalyze hydrolysis. The Carbon-Bromine bond is weaker than the Carbon-Fluorine bond and is therefore more susceptible to cleavage.

Q2: What is the most probable degradation pathway for this compound under acidic conditions?

The most plausible degradation pathway is initiated by the protonation of the bromine atom by a strong acid (e.g., H₂SO₄). This protonation makes the bromine a better leaving group. Subsequently, a nucleophile, such as water, present in the acidic solution, can attack the carbon atom attached to the bromine, leading to a nucleophilic aromatic substitution. This would result in the formation of 2,5-difluorophenol (B1295083) and hydrobromic acid. Further degradation of 2,5-difluorophenol under harsh acidic conditions could lead to more complex products, but the initial substitution of bromine is the most likely primary degradation step.

Q3: What are the likely degradation products I should be looking for?

The primary expected degradation product is 2,5-difluorophenol . Depending on the reaction conditions (acid concentration, temperature, reaction time), secondary degradation products could include various hydroxylated and/or halogenated benzene (B151609) derivatives. It is also possible to observe the formation of polymeric materials under very harsh conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed 1. Acid concentration is too low. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Gradually increase the concentration of the acid. 2. Increase the reaction temperature in increments of 10°C. 3. Extend the reaction time, monitoring at regular intervals.
Formation of multiple, unidentified products 1. Reaction conditions are too harsh, leading to side reactions or secondary degradation. 2. Presence of impurities in the starting material or solvent.1. Decrease the acid concentration and/or reaction temperature. 2. Ensure the purity of this compound and use high-purity solvents.
Low yield of the expected product (2,5-difluorophenol) 1. Incomplete reaction. 2. Product degradation under the reaction conditions.1. Optimize reaction time and temperature to maximize conversion. 2. Isolate the product as it is formed, if possible, or quench the reaction once the optimal yield is reached.
Difficulty in product isolation The product may be soluble in the aqueous acidic medium.Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) at low temperature before extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

Hypothetical Quantitative Data

The following tables represent hypothetical data for a study on the degradation of this compound in 5M H₂SO₄ at 80°C.

Table 1: Degradation of this compound over Time

Time (hours)This compound Remaining (%)2,5-difluorophenol Yield (%)
01000
68514
127226
245542
483065

Table 2: Effect of Temperature on Degradation after 24 hours

Temperature (°C)This compound Remaining (%)2,5-difluorophenol Yield (%)
608811
805542
1002568

Detailed Experimental Protocol (Hypothetical)

Objective: To investigate the degradation of this compound under acidic conditions and identify the primary degradation product.

Materials:

  • This compound (99% purity)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 50 mL of a 5M H₂SO₄ solution.

  • Add a magnetic stir bar to the flask.

  • Add 1.0 g of this compound to the acidic solution.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Reaction: Heat the mixture to 80°C with constant stirring.

  • Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), carefully withdraw a 1 mL aliquot of the reaction mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot by adding it to 5 mL of a saturated NaHCO₃ solution.

  • Extract the quenched aliquot with 5 mL of diethyl ether.

  • Analyze the organic layer by GC-MS to determine the concentration of the starting material and any degradation products.

  • Work-up (at the end of the reaction): Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting residue by GC-MS and NMR to identify and quantify the degradation products.

Visualizations

DegradationPathway reactant This compound protonation Protonation of Bromine reactant->protonation + H+ intermediate Protonated Intermediate protonation->intermediate nucleophilic_attack Nucleophilic Attack by H2O intermediate->nucleophilic_attack + H2O product 2,5-difluorophenol nucleophilic_attack->product byproduct HBr nucleophilic_attack->byproduct - H+

Caption: Proposed degradation pathway of this compound.

ExperimentalWorkflow cluster_reaction Reaction cluster_analysis Analysis cluster_workup Final Work-up setup Reaction Setup (Substrate + Acid) heating Heating and Stirring setup->heating sampling Periodic Sampling heating->sampling neutralization Neutralization quench Quenching sampling->quench extraction Solvent Extraction quench->extraction gcms GC-MS Analysis extraction->gcms final_extraction Extraction neutralization->final_extraction isolation Product Isolation final_extraction->isolation

Caption: General experimental workflow for studying the degradation.

Technical Support Center: Regioselective Functionalization of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of 2-bromo-1,4-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what determines the regioselectivity?

A1: this compound has two primary sites for functionalization: the carbon bearing the bromine atom (C2) and the C-H bond positioned between the two fluorine atoms (C3). The regioselectivity is determined by the reaction mechanism chosen.

  • At C2 (C-Br bond): This site is functionalized through reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange with organolithium reagents.

  • At C3 (C-H bond): This site can be functionalized via directed ortho-metalation (DoM), where a strong, non-nucleophilic base deprotonates the most acidic C-H bond, which is ortho to one of the fluorine atoms.[1][2]

Q2: How can I selectively functionalize the C2 position?

A2: Functionalization at the C2 position is typically achieved by leveraging the reactivity of the C-Br bond.

  • Halogen-Metal Exchange: Using a strong organolithium base like n-butyllithium (n-BuLi) will preferentially induce a bromine-lithium exchange, which is generally faster than deprotonation of the aromatic ring.[3] The resulting aryllithium species at C2 can then be quenched with a suitable electrophile.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira will selectively occur at the C-Br bond, as C-F bond activation is significantly more difficult under standard conditions. The C-Br bond is the primary site for oxidative addition to the palladium catalyst.[4][5]

Q3: How can I achieve functionalization at the C3 position, between the two fluorine atoms?

A3: Functionalization at the C3 position requires deprotonating the C-H bond ortho to a fluorine atom, a process known as directed ortho-metalation (DoM).[2][6] To achieve this, you must use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1] These bases are strong enough to remove the proton, which is acidified by the adjacent electron-withdrawing fluorine atom, but are poor nucleophiles, thus minimizing competitive halogen-metal exchange at the C-Br bond.[3]

Q4: What are the recommended starting points for a Suzuki-Miyaura coupling reaction with this substrate?

A4: For a Suzuki-Miyaura coupling, the reaction will occur at the C-Br bond. A typical starting point would involve a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., XPhos).[7] A base is required, with common choices being K₂CO₃, K₃PO₄, or Cs₂CO₃, often in a mixed solvent system like dioxane/water or toluene (B28343)/water.[7][8] Rigorous degassing of the reaction mixture is crucial to prevent catalyst deactivation.[7]

Q5: Which conditions are suitable for a Buchwald-Hartwig amination?

A5: Similar to Suzuki coupling, the Buchwald-Hartwig amination will selectively form a C-N bond at the C2 position. Effective catalytic systems often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand such as XPhos or BINAP.[9][10] A strong base, typically a metal alkoxide like NaOtBu or KOtBu, is required to facilitate the reaction.[9] The reaction is usually performed in an anhydrous aprotic solvent like toluene or THF.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Lithiation Reactions
  • Issue: I am trying to functionalize the C3 position using an organolithium reagent but am getting a mixture of products, or only the C2-functionalized product.

  • Potential Causes & Solutions:

    • Incorrect Base: Using n-BuLi or sec-BuLi often leads to halogen-metal exchange at the C-Br bond, resulting in C2 functionalization. This exchange reaction is typically faster than deprotonation.[3]

      • Solution: To target the C3 position, switch to a non-nucleophilic amide base such as LDA or LiTMP. These bases favor deprotonation at the most acidic C-H position (ortho to fluorine) over reaction at the C-Br bond.[1]

    • Reaction Temperature: If the reaction temperature is too high, the stability of the desired aryllithium intermediate can be compromised, leading to side reactions.

      • Solution: Maintain a very low temperature, typically -78 °C, throughout the base addition and subsequent quenching with the electrophile.

    • Moisture Contamination: Traces of water in the solvent or on the glassware will quench the organolithium reagent and the aryllithium intermediate, reducing the yield and potentially leading to protonated byproducts.

      • Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use freshly distilled anhydrous solvents.

Problem 2: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
  • Issue: My Suzuki coupling reaction is sluggish, stalls before completion, or gives a very low yield of the desired product.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[7]

      • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

    • Boronic Acid Instability/Poor Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines) upon storage.[7][11]

      • Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol (B44631) or MIDA esters, which can be more resistant to degradation.[11]

    • Suboptimal Base or Solvent: The choice of base and solvent is critical and substrate-dependent. An inappropriate base may not be effective or could promote side reactions.

      • Solution: Screen different bases. While K₂CO₃ is common, K₃PO₄ or CsF are sometimes more effective and milder. The solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF) should also be optimized.[8]

    • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

      • Solution: For challenging couplings, consider using more electron-rich and bulky ligands like those developed by the Buchwald group (e.g., SPhos, XPhos).[7]

Problem 3: Significant Formation of Side Products (Homocoupling or Dehalogenation)
  • Issue: My main products are biphenyls from the homocoupling of my boronic acid or starting material, or I am observing the formation of 1,4-difluorobenzene (B165170) (dehalogenation).

  • Potential Causes & Solutions:

    • Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[7]

      • Solution: Improve the degassing procedure as mentioned above. Using a Pd(0) source like Pd(PPh₃)₄ directly, rather than a Pd(II) precatalyst that is reduced in situ, can sometimes mitigate this issue.[7]

    • Dehalogenation: The aryl halide can lose its bromine atom, which is then replaced by a hydrogen. This can occur after oxidative addition to the palladium center.

      • Solution: Potential hydride sources, such as certain amine bases or alcohol solvents, can promote dehalogenation. Consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent system.[7]

Data Presentation

Table 1: Regioselectivity in Lithiation of this compound

ReagentSolventTemperature (°C)Primary IntermediateSubsequent Functionalization Position
n-Butyllithium (n-BuLi)Diethyl ether or THF-782-Lithio-1,4-difluorobenzeneC2 (via Br-Li Exchange)
Lithium Diisopropylamide (LDA)THF-782-Bromo-1,4-difluoro-3-lithiobenzeneC3 (via Directed ortho-Metalation)[1]
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)THF-782-Bromo-1,4-difluoro-3-lithiobenzeneC3 (via Directed ortho-Metalation)[1]

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTypical Temp (°C)Functionalization Position
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃PPh₃, XPhos, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 110C2
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, BINAP, RuPhosNaOtBu, KOtBu, Cs₂CO₃Toluene, THF, Dioxane80 - 110C2
Sonogashira Pd(PPh₃)₄ / CuIPPh₃Et₃N, i-Pr₂NHTHF, DMF25 - 70C2

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Quenching (C3 Functionalization)
  • Preparation: Add a solution of this compound (1.0 eq.) in anhydrous THF (to make a 0.2 M solution) to a flame-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of freshly prepared or titrated LDA (1.1 eq.) in THF dropwise to the reaction mixture, ensuring the internal temperature remains below -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Quenching: Add the desired electrophile (e.g., triisopropyl borate (B1201080) for borylation, or an aldehyde/ketone for alkylation; 1.2 eq.) dropwise at -78 °C.

  • Warm-up: Allow the reaction to warm slowly to room temperature and stir for an additional 4-12 hours.

  • Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)
  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl boronic acid or ester (1.2 eq.), the chosen base (e.g., K₃PO₄, 2.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.5-5 mol%).

  • Reagent Addition: Add this compound (1.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Visualizations

G cluster_start Starting Material cluster_goal Desired Functionalization Site cluster_c2 C2 Position (at C-Br) cluster_c3 C3 Position (at C-H) start This compound goal Select Target Position start->goal c2_method Choose Method goal->c2_method C2 c3_method Directed ortho-Metalation (e.g., LDA, LiTMP) goal->c3_method C3 br_li Halogen-Metal Exchange (e.g., n-BuLi) c2_method->br_li Organometallic Route cross_coupling Pd-Catalyzed Cross-Coupling c2_method->cross_coupling Catalytic Route

Caption: Workflow for selecting a regioselective functionalization strategy.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low Yield in Suzuki Coupling check_boronic Check Boronic Acid/ Ester Quality start->check_boronic check_degas Verify Degassing start->check_degas check_catalyst Check Catalyst/ Ligand Activity start->check_catalyst use_fresh Use fresh reagent or stable ester (MIDA/Pinacol) check_boronic->use_fresh improve_degas Sparge with Ar/N2 or Freeze-Pump-Thaw check_degas->improve_degas check_base Optimize Base/ Solvent screen_bases Screen bases: K3PO4, Cs2CO3, KF check_base->screen_bases use_fresh_pd Use fresh catalyst check_catalyst->use_fresh_pd screen_ligands Screen bulky ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands G cluster_start cluster_path1 Path A: Halogen-Metal Exchange cluster_path2 Path B: Directed ortho-Metalation start This compound reagent1 + n-BuLi (THF, -78°C) start->reagent1 Faster kinetics reagent2 + LDA / LiTMP (THF, -78°C) start->reagent2 Base acidity/ sterics intermediate1 2-Lithio-1,4-difluorobenzene (C2-functionalization precursor) reagent1->intermediate1 intermediate2 3-Lithio-2-bromo-1,4-difluorobenzene (C3-functionalization precursor) reagent2->intermediate2

References

Technical Support Center: Synthesis and Purification of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Bromo-1,4-difluorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low Purity After Synthesis - Incomplete reaction. - Over-bromination leading to di- and polybrominated species. - Isomer formation.- Monitor reaction progress by GC-MS to ensure complete consumption of the starting material. - Control reaction stoichiometry and temperature carefully to minimize over-bromination. A patent for a similar process suggests that maintaining a low temperature (-6 to 10 °C) can reduce the formation of polybrominated byproducts[1]. - Utilize purification methods outlined below to separate the desired product from impurities.
Poor Separation During Fractional Distillation - Insufficient column efficiency. - Boiling points of impurities are too close to the product. - Azeotrope formation (unlikely for these components but possible).- Use a longer fractionating column or a column with higher theoretical plates. - Perform the distillation under reduced pressure to increase the boiling point differences between components. The boiling point of this compound is 58-59 °C at 20 mmHg[2]. - Analyze fractions by GC-MS to assess separation efficiency and identify any co-distilling impurities.
Product and Impurities Co-elute During Column Chromatography - Incorrect mobile phase polarity. - Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first. A non-polar solvent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is a good starting point for separating halogenated benzenes. - Reduce the amount of crude material loaded onto the column.
Difficulty in Inducing Recrystallization - Inappropriate solvent choice. - Product is a liquid at or near room temperature.- Screen a variety of solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures. Given that this compound is a liquid at room temperature with a melting point of -31 °C, low-temperature crystallization (using solvents like ethanol (B145695) or hexane and cooling with a dry ice/acetone bath) may be necessary[2].
High Levels of Dibrominated Impurities - Excessive amount of brominating agent used. - Reaction temperature too high.- Carefully control the stoichiometry of the brominating agent. - Maintain a low reaction temperature throughout the addition of the brominating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically unreacted starting material (1,4-difluorobenzene) and over-brominated products, such as various isomers of dibromodifluorobenzene (e.g., 1,4-dibromo-2,5-difluorobenzene)[1].

Q2: Which purification method is most effective for removing dibrominated impurities?

Fractional distillation is often the most effective method for separating this compound from higher-boiling dibrominated impurities due to the significant difference in their boiling points.

Q3: Can I use a simple distillation instead of fractional distillation?

A simple distillation may not be sufficient to achieve high purity, especially if the boiling points of the impurities are close to that of the product. Fractional distillation provides the necessary theoretical plates for a more efficient separation.

Q4: What is a good starting point for developing a column chromatography method?

For the separation of halogenated aromatic compounds, which are relatively non-polar, silica (B1680970) gel is a suitable stationary phase. A good starting mobile phase would be a non-polar solvent like hexane, with a gradual increase in polarity by adding a small percentage of a more polar solvent like ethyl acetate if needed to elute the desired compound.

Q5: How can I monitor the purity of my fractions during purification?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the purity of fractions. It allows for the separation and identification of the desired product and any remaining impurities. Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment during column chromatography.

Data Presentation

Physical Properties of this compound and Related Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
1,4-Difluorobenzene (B165170) (Starting Material)114.0988-89-13
This compound (Product) 192.99 152-154 (at 760 mmHg, estimated); 58-59 (at 20 mmHg) [2]-31 [2]
1-Bromo-2,4-difluorobenzene (Isomer)192.99145-146-4
4-Bromo-1,2-difluorobenzene (Isomer)192.99150-151N/A
1,4-Dibromo-2,5-difluorobenzene (Impurity)271.8820965
1,2-Dibromo-4,5-difluorobenzene (Impurity)271.8820832.5 - 33.5
Comparison of Purification Methods
Purification Method Typical Purity Achieved Advantages Disadvantages
Fractional Distillation >99%- Highly effective for separating compounds with different boiling points. - Scalable for larger quantities.- Requires a significant difference in boiling points for efficient separation. - May not remove impurities with similar boiling points.
Column Chromatography >98%- Can separate compounds with similar boiling points but different polarities. - Good for removing baseline and highly polar impurities.- Can be time-consuming and requires larger volumes of solvent. - May be less effective for separating isomers with very similar polarities.
Low-Temperature Recrystallization Variable- Can be effective for removing small amounts of impurities. - Potentially high recovery if a suitable solvent is found.- The product is a liquid at room temperature, requiring very low temperatures to induce crystallization. - Finding an ideal solvent can be challenging.

Experimental Protocols

Fractional Distillation Protocol

Objective: To separate this compound from unreacted 1,4-difluorobenzene and higher-boiling dibrominated impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum distillation.

  • Crude Product Preparation: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Slowly reduce the pressure to the desired vacuum (e.g., 20 mmHg).

    • Collect the initial fraction, which will be enriched in the lower-boiling 1,4-difluorobenzene (if present).

    • As the temperature stabilizes at the boiling point of the product (approx. 58-59 °C at 20 mmHg), change the receiving flask to collect the pure this compound[2].

    • Monitor the temperature closely. A sharp increase in temperature indicates that the higher-boiling impurities are beginning to distill.

    • Stop the distillation once the desired product has been collected, leaving the high-boiling residue in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Column Chromatography Protocol

Objective: To purify this compound from non-polar and polar impurities.

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Collect fractions and monitor the separation using TLC or GC-MS.

    • If the product does not elute with the initial solvent, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final product by GC-MS.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_decision1 Initial Purity Assessment cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound (Contains starting material, product, and dibromo-impurities) decision1 Analyze by GC-MS start->decision1 frac_dist Fractional Distillation decision1->frac_dist High concentration of starting material and high-boiling impurities col_chrom Column Chromatography decision1->col_chrom Complex mixture or impurities with similar boiling points analysis Analyze Fractions/Product by GC-MS frac_dist->analysis col_chrom->analysis recryst Low-Temperature Recrystallization recryst->analysis analysis->recryst Minor impurities remain end_product Pure this compound (>99%) analysis->end_product Purity meets specifications impurities Impurities Isolated analysis->impurities

References

Best practices for activating magnesium in Grignard reactions with aryl fluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions with challenging aryl fluorides.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to initiate a Grignard reaction with aryl fluorides?

A1: The primary challenge in forming a Grignard reagent from an aryl fluoride (B91410) lies in the strength of the carbon-fluorine (C-F) bond. Compared to other carbon-halogen bonds (C-Cl, C-Br, C-I), the C-F bond is significantly stronger and less prone to oxidative addition with magnesium.[1][2] Additionally, all magnesium is coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide.[3] Overcoming this inert oxide layer is the first critical step in initiating the reaction.

Q2: What are the signs of a successful Grignard reaction initiation?

A2: Several visual cues indicate that the reaction has successfully initiated:

  • The appearance of bubbles on the surface of the magnesium turnings.[4]

  • A noticeable exothermic reaction, which may cause the solvent to gently reflux.[4]

  • The disappearance of the violet color if iodine was used as an activator.[4]

  • The reaction mixture turning cloudy and developing a grayish or brownish color.[4]

Q3: What are the most effective methods for activating magnesium for reactions with aryl fluorides?

A3: Due to the low reactivity of aryl fluorides, standard activation methods may not be sufficient. A combination of physical and chemical methods is often required. The most common methods include:

  • Chemical Activation: Using activating agents like iodine, 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminium hydride (DIBAL-H).[3][5][6]

  • Mechanical Activation: Techniques such as crushing the magnesium turnings in situ, vigorous stirring, or sonication can help break the MgO layer and expose fresh magnesium surfaces.[3][7][8]

  • Use of Highly Reactive Magnesium: Specially prepared, highly reactive forms of magnesium, such as Rieke Magnesium, can be used for particularly unreactive halides.[3][9]

Troubleshooting Guide

This guide addresses common problems encountered during the formation of Grignard reagents from aryl fluorides.

Problem 1: The reaction fails to initiate.

Possible Cause Troubleshooting Step
Inactive Magnesium Surface (MgO layer) Use a chemical activator. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE). The disappearance of the iodine color or the evolution of ethylene (B1197577) gas (from DBE) indicates activation.[3][4] For a more potent activation, a small amount of diisobutylaluminium hydride (DIBAL-H) can be used to activate the magnesium surface at lower temperatures.[5][6][10]
Residual Moisture Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[11] Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.[11]
Low Reactivity of Aryl Fluoride Increase the reaction temperature to the reflux temperature of the solvent (e.g., THF). If the reaction still does not initiate, consider using a higher-boiling ether solvent.[12] Employ mechanical activation methods like sonication or crushing the magnesium turnings with a glass rod under an inert atmosphere.[3][8]
Impure Reagents Use high-purity magnesium turnings and freshly distilled aryl fluoride.

Problem 2: The reaction starts but then stops.

Possible Cause Troubleshooting Step
Passivation of Magnesium Surface The magnesium surface may become coated with byproducts. Increase the stirring rate to dislodge any coating. Sonication can also be beneficial in these cases.[8]
Insufficient Activation Add an additional small portion of an activator like iodine or DBE.
Low Concentration of Aryl Fluoride Ensure a slow, continuous addition of the aryl fluoride to maintain a sufficient local concentration at the magnesium surface.

Problem 3: Low yield of the Grignard reagent.

Possible Cause Troubleshooting Step
Wurtz-type Coupling This side reaction, leading to the formation of a biaryl compound, can be a significant issue.[13] Adding the aryl fluoride slowly and maintaining a dilute solution can minimize this side reaction.
Reaction with Solvent While stable, ethers like THF can be cleaved by Grignard reagents under prolonged heating. Avoid excessively long reaction times at high temperatures.[13]
Incomplete Reaction Ensure the reaction is stirred for a sufficient time after the addition of the aryl fluoride is complete to allow for full conversion.

Experimental Protocols

Protocol 1: Chemical Activation using Iodine

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel, place magnesium turnings (1.2 equivalents).

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen.

  • Activation: Add a single crystal of iodine to the flask. The flask can be gently warmed with a heat gun until violet vapors are observed.

  • Initiation: Add a small portion (approx. 5-10%) of the aryl fluoride solution in anhydrous THF via the addition funnel.

  • Observation: Look for the signs of initiation as described in the FAQs. The disappearance of the iodine color is a key indicator.

  • Addition: Once the reaction has initiated, add the remaining aryl fluoride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature or with gentle heating to ensure complete reaction.

Protocol 2: Activation using 1,2-Dibromoethane (DBE)

  • Preparation: Set up the apparatus as described in Protocol 1.

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen.

  • Activation: Add a small amount of anhydrous THF to cover the magnesium turnings, followed by a few drops of 1,2-dibromoethane.

  • Initiation: Gentle warming may be required to start the activation, which is indicated by the evolution of ethylene gas (bubbling).

  • Reaction: Once activation is confirmed, proceed with the addition of the aryl fluoride as described in Protocol 1.

Protocol 3: Activation using Diisobutylaluminium Hydride (DIBAL-H)

  • Preparation: Set up the apparatus as described in Protocol 1.

  • Inert Atmosphere: Purge the flask with dry argon or nitrogen.

  • Activation: To the magnesium turnings in anhydrous THF, add a small amount of DIBAL-H (typically 5-10 mol%). This method is particularly effective as it can be performed at or below 20°C for aryl Grignards.[5][6][10]

  • Initiation: The initiation can be detected by a noticeable temperature rise in the reaction mixture.[5][6][10]

  • Reaction: Once initiation is confirmed, proceed with the dropwise addition of the aryl fluoride solution.

Data Summary

The following table summarizes the effectiveness of different activation methods. Note that yields are highly substrate-dependent, and the values provided are for general guidance.

Activation MethodTypical ConditionsAdvantagesDisadvantages
Iodine Small crystal, gentle heatingSimple, visual indication of activationCan sometimes promote Wurtz coupling.[13]
1,2-Dibromoethane (DBE) Few drops, gentle heatingClear indication of activation (gas evolution)Introduces magnesium bromide as a byproduct.[3]
DIBAL-H 5-10 mol%, ≤20°CLow-temperature activation, reliable initiation[5][6][10]Requires handling of a pyrophoric reagent.[14]
Mechanical Stirring/Sonication Continuous vigorous stirring or sonicationAvoids chemical activators and byproductsMay require specialized equipment.
Rieke Magnesium Commercially available or freshly preparedHighly reactive, effective for unreactive halides[3][9]Higher cost and requires careful handling.

Visual Guides

Grignard_Reaction_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction Flame-dry Glassware Flame-dry Glassware Add Mg Turnings Add Mg Turnings Flame-dry Glassware->Add Mg Turnings Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Add Mg Turnings->Inert Atmosphere (Ar/N2) Add Activator Add Activator (I2, DBE, or DIBAL-H) Inert Atmosphere (Ar/N2)->Add Activator Initiate with small amount\nof Aryl Fluoride Initiate with small amount of Aryl Fluoride Add Activator->Initiate with small amount\nof Aryl Fluoride Observe Initiation\n(Exotherm, Bubbles, Color Change) Observe Initiation (Exotherm, Bubbles, Color Change) Initiate with small amount\nof Aryl Fluoride->Observe Initiation\n(Exotherm, Bubbles, Color Change) Slowly add remaining\nAryl Fluoride Slowly add remaining Aryl Fluoride Observe Initiation\n(Exotherm, Bubbles, Color Change)->Slowly add remaining\nAryl Fluoride Stir to Completion Stir to Completion Slowly add remaining\nAryl Fluoride->Stir to Completion

Caption: General workflow for Grignard reagent formation from aryl fluorides.

Troubleshooting_Tree Start Start Reaction Not Initiating? Reaction Not Initiating? Start->Reaction Not Initiating? Check for Moisture Rigorous Drying of Glassware & Solvents Reaction Not Initiating?->Check for Moisture Yes Success Success Reaction Not Initiating?->Success No Increase Activation Increase Activation: - Add more activator - Use DIBAL-H - Mechanical (Sonication) Check for Moisture->Increase Activation Increase Temperature Increase Temperature to Reflux Increase Activation->Increase Temperature Use Rieke Mg Consider using Rieke Magnesium Increase Temperature->Use Rieke Mg

Caption: Decision tree for troubleshooting Grignard reaction initiation failure.

References

Technical Support Center: Managing Exothermic Events in Large-Scale Reactions with 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic events during large-scale reactions involving 2-Bromo-1,4-difluorobenzene. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide & FAQs

Q1: We are scaling up a reaction involving the lithiation of this compound followed by quenching with an electrophile. Our initial lab-scale experiments showed a significant exotherm. What are the primary concerns for a large-scale reaction?

When scaling up reactions with this compound, especially highly exothermic ones like lithiation, the primary concern is the potential for a thermal runaway. A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[1][2] This can result in loss of containment, release of hazardous materials, and potentially an explosion. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] Therefore, what was a manageable temperature spike in the lab can become a critical safety incident at scale.

Q2: How can we quantify the thermal hazard of our reaction before scaling up?

A thorough understanding of the reaction's thermal profile is crucial. This is typically achieved through calorimetric studies.[4] Techniques such as Differential Scanning Calorimetry (DSC) can be used for initial screening of thermal stability of reactants and products.[5] For more detailed process safety data, Reaction Calorimetry (RC) is essential.[6][7] An RC study will provide critical parameters such as:

  • Heat of Reaction (ΔHr): The total amount of heat released.

  • Heat Flow: The rate of heat generation.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed.[8]

  • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a cooling failure scenario.

This data is vital for designing a safe process and ensuring your cooling systems are adequate.[3][8]

Q3: What are the key engineering controls to have in place for a large-scale exothermic reaction?

Robust engineering controls are non-negotiable for ensuring safety. These include:

  • Reactor Design: The reactor should be appropriately sized and made of a material compatible with the reactants and solvents. It must be equipped with a high-efficiency cooling jacket and/or internal cooling coils.[8][9]

  • Agitation: Proper agitation is critical to ensure uniform temperature distribution and prevent the formation of localized hot spots.[8]

  • Controlled Dosing: For highly exothermic reactions, one reactant should be added at a controlled rate to manage the rate of heat generation.[1] The addition rate should be directly linked to the real-time temperature of the reaction mixture.

  • Emergency Cooling: A backup cooling system or a quench system should be in place to rapidly cool the reaction in case of a deviation from normal operating conditions.[2]

  • Pressure Relief System: A properly sized rupture disc or relief valve is necessary to safely vent the reactor in a worst-case scenario of over-pressurization.[8]

Q4: We observed a sudden increase in temperature during the addition of n-butyllithium to this compound, even with cooling. What could be the cause and what should be our immediate action?

A sudden temperature spike during dosing, despite active cooling, could be due to several factors:

  • Inadequate Mixing: Poor agitation can lead to a localized buildup of the limiting reagent, which then reacts rapidly when dispersed, causing a sharp exotherm.

  • Accumulation of Reactants: If the reaction has an induction period, the reagents may accumulate before the reaction initiates, leading to a sudden and large release of energy.

  • Cooling System Malfunction: The cooling system may not be responding quickly enough or may have a fault.

Immediate Actions:

  • Stop the Reagent Feed: Immediately halt the addition of the limiting reagent (in this case, n-butyllithium).

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

  • Monitor Temperature and Pressure: Closely observe the reactor's temperature and pressure.

  • Prepare for Emergency Action: Be prepared to initiate the emergency cooling or quench procedure if the temperature continues to rise uncontrollably.

Q5: Can we use a semi-batch process to manage the exotherm?

Yes, a semi-batch process, where one reactant is added portion-wise or continuously to the other in the reactor, is a standard and effective way to control the rate of heat generation in an exothermic reaction.[1] This allows the cooling system to keep pace with the heat being produced. Continuous processing in a flow reactor can offer even better heat transfer and safety for highly exothermic reactions.[1][10]

Data Presentation

The following table summarizes hypothetical but realistic quantitative data that could be obtained from a reaction calorimetry study for the lithiation of this compound. This data is essential for a thorough risk assessment.

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150kJ/molTotal energy released per mole of limiting reactant.
Specific Heat of Reaction Mixture (Cp)1.8kJ/(kg·K)Heat capacity of the reaction mass.
Adiabatic Temperature Rise (ΔTad)83°CMaximum potential temperature increase without cooling.
Maximum Heat Flow50W/LPeak rate of heat generation during the reaction.
Recommended Dosing Time2hoursControlled addition time to stay within cooling capacity.
Maximum Temperature of Synthesis Reaction (MTSR)108°CPotential peak temperature in case of cooling failure.

Experimental Protocols

Protocol: Reaction Calorimetry Study for Lithiation of this compound

Objective: To determine the key thermal parameters of the reaction to ensure safe scale-up.

Equipment: Mettler-Toledo RC1e Reaction Calorimeter or similar.

Materials:

  • This compound

  • n-Butyllithium in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching agent (e.g., benzaldehyde)

  • Nitrogen gas for inerting

Procedure:

  • System Preparation:

    • Ensure the calorimeter is clean, dry, and properly calibrated.

    • Inert the reactor vessel with dry nitrogen.

  • Charging the Reactor:

    • Charge the reactor with this compound and anhydrous THF.

    • Start agitation and allow the contents to reach the desired initial temperature (e.g., -78 °C).

  • Reactant Dosing:

    • Begin a controlled, pre-programmed addition of the n-butyllithium solution. The addition rate should be slow initially and can be adjusted based on the observed heat flow.

    • Continuously record the temperature of the reaction mass, the jacket temperature, and the heat flow.

  • Isothermal Hold:

    • After the addition is complete, hold the reaction mixture at the set temperature and continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.

  • Quenching:

    • Slowly add the quenching agent while monitoring the heat flow to characterize the exotherm of this step.

  • Data Analysis:

    • Integrate the heat flow curve over time to calculate the total heat of reaction.

    • Determine the maximum heat flow and the adiabatic temperature rise.

    • Analyze the data to model the consequences of a cooling failure at various stages of the reaction.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Control Strategy cluster_3 Phase 4: Scale-up & Operation Identify Reaction Identify Potentially Exothermic Reaction Literature Search Literature & Safety Database Search Identify Reaction->Literature Search Initial Screening DSC/TGA Screening of Reactants & Products Literature Search->Initial Screening Calorimetry Reaction Calorimetry (RC) - ΔHr, Heat Flow, ΔTad Initial Screening->Calorimetry Scenario Modeling Model Cooling Failure & Other Deviations Calorimetry->Scenario Modeling Define Safety Parameters Determine MTSR & Criticality Class Scenario Modeling->Define Safety Parameters Process Design Define Safe Operating Limits (Temp, Dosing Rate, etc.) Define Safety Parameters->Process Design Engineering Controls Implement Engineering Controls (Cooling, Quench, Relief) Process Design->Engineering Controls SOP Development Develop Detailed SOPs & Emergency Procedures Engineering Controls->SOP Development Pilot Scale Pilot Scale Run with Full Safety Measures SOP Development->Pilot Scale Monitoring Continuous Monitoring of Critical Parameters Pilot Scale->Monitoring Review Review & Refine Process Monitoring->Review

Caption: Workflow for assessing and managing exothermic reaction hazards.

Large_Scale_Reactor_Setup Reactor Large-Scale Reactor Agitator Baffles Cooling Jacket Internal Cooling Coils Emergency_Quench Emergency Quench Tank Reactor:f0->Emergency_Quench Emergency Action Pressure_Relief Rupture Disc / Relief Valve Reactor:f0->Pressure_Relief Control_System Process Control System (Temp, Pressure, Dosing) Reactor:f0->Control_System Monitors Reagent_Dosing Controlled Dosing Pump Reagent_Dosing->Reactor:f0 Cooling_System Primary Cooling Unit Cooling_System->Reactor:f3 Control_System->Reagent_Dosing Controls Control_System->Cooling_System Controls

References

Technical Support Center: Solvent Effects on the Stability of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers working with 2-Bromo-1,4-difluorobenzene, focusing on its stability in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common organic solvents under typical laboratory conditions?

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemistry of aryl halides, the primary potential degradation pathways for this compound in solution include:

  • Nucleophilic Aromatic Substitution (SNAr): Although less reactive than other haloarenes, strong nucleophiles, particularly in polar aprotic solvents and at elevated temperatures, could potentially displace the bromide or, less likely, the fluoride (B91410) atoms.[4][5] The presence of electron-withdrawing fluorine atoms can activate the ring towards nucleophilic attack.

  • Hydrolysis: Hydrolysis of aryl halides is generally difficult and requires harsh conditions (high temperature and pressure).[1][2] Under typical experimental conditions in neutral aqueous or alcoholic solutions, significant hydrolysis is unlikely. However, the presence of strong bases can facilitate this process.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, especially when exposed to UV light.[3] This can involve the cleavage of the carbon-bromine bond, leading to radical species and subsequent reactions.

  • Reductive Dehalogenation: In the presence of certain catalysts or reducing agents, the bromine atom can be reductively removed.

Q3: Are there any solvents that are known to be particularly problematic for the stability of this compound?

A3: While specific studies are lacking, solvents containing strong nucleophiles (e.g., primary or secondary amines) could pose a risk for SNAr reactions, especially at elevated temperatures. Protic solvents like water and alcohols, in the presence of a strong base, might lead to slow hydrolysis over extended periods. For experiments sensitive to trace impurities, it is advisable to use high-purity, dry, and degassed solvents.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7][8] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Periodic analysis of your solution will allow you to quantify the amount of this compound remaining and detect the appearance of any new peaks that could be degradants.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound in solution.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

  • Question: I am running a reaction with this compound and I see new, unexpected peaks in my HPLC chromatogram over time. What could be the cause?

  • Answer: The appearance of new peaks suggests that your compound may be degrading or participating in a side reaction.

    • Potential Causes & Solutions:

      • Solvent-Induced Degradation: Your solvent may not be inert under the reaction conditions.

        • Troubleshooting: Run a control experiment with this compound in the solvent at the same temperature and for the same duration, but without other reagents. Analyze by HPLC to see if the extra peaks appear. If they do, consider switching to a more inert solvent.

      • Photodegradation: If your experiment is exposed to light, especially UV light, the compound may be degrading.[3]

        • Troubleshooting: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

      • Reaction with Impurities: Impurities in your solvent or reagents (e.g., water, peroxides, or other nucleophiles) could be reacting with your compound.

        • Troubleshooting: Use high-purity, dry solvents. If using a solvent like THF, check for and remove peroxides before use.

      • Thermal Degradation: If your reaction is conducted at an elevated temperature, the compound might be thermally unstable.

        • Troubleshooting: Run the reaction at a lower temperature if possible, or for a shorter duration.

Issue 2: Poor Reproducibility of Experimental Results

  • Question: My experimental results are inconsistent when using this compound. Could solvent effects on its stability be the cause?

  • Answer: Yes, inconsistent stability of your starting material can lead to poor reproducibility.

    • Potential Causes & Solutions:

      • Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce variability.

        • Troubleshooting: Standardize your solvent source and grade. Always use fresh, high-purity solvent for each experiment.

      • Inconsistent Storage of Stock Solutions: If you prepare a stock solution of this compound, its stability over time can be a factor.

        • Troubleshooting: Prepare fresh stock solutions for each set of experiments. If you must store them, do so at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container. It is advisable to re-analyze the stock solution by HPLC to confirm its purity and concentration before use.

      • Atmospheric Exposure: Exposure to air (oxygen) and moisture can affect stability, especially over longer experimental timelines.

        • Troubleshooting: If your experiment is sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Since specific quantitative data for the stability of this compound across a range of solvents is not available in the literature, the following table is provided as a template for you to record your own experimental findings. This will help in building an internal knowledge base for your specific applications.

Table 1: Stability of this compound in Various Solvents (User-Generated Data)

SolventConcentration (mM)Temperature (°C)Duration (h)% RemainingDegradation Products Observed (HPLC Peak Area %)Notes
Acetonitrile (B52724)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Methanol
Water (with co-solvent)
Other

Experimental Protocols

Protocol: General Procedure for Assessing the Chemical Stability of this compound in Solution using HPLC

This protocol outlines a general method for determining the stability of this compound in a chosen solvent.[6][7][8]

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light, exposed to light).

  • Time Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from one of the vials.

    • The t=0 sample represents the initial concentration and purity.

  • HPLC Analysis:

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradants.

    • A common starting point for method development would be a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Monitor the increase in the peak area of any new impurities.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (this compound in test solvent) incubate Incubate Samples (Define conditions: temperature, light) prep->incubate sample Sample at Time Points (t=0, t=1, t=2, ... t=n) incubate->sample hplc HPLC Analysis (Stability-indicating method) sample->hplc data Data Analysis (% Remaining vs. Time) hplc->data report Report Stability Profile data->report

Caption: Workflow for assessing the stability of this compound.

Logical_Relationships Factors Influencing Stability of this compound in Solution stability Compound Stability solvent Solvent Properties polarity Polarity solvent->polarity proticity Proticity solvent->proticity impurities Impurities solvent->impurities conditions Experimental Conditions temperature Temperature conditions->temperature light Light Exposure conditions->light atmosphere Atmosphere (O2, H2O) conditions->atmosphere reagents Other Reagents nucleophiles Nucleophiles reagents->nucleophiles bases Bases / Acids reagents->bases polarity->stability proticity->stability impurities->stability temperature->stability light->stability atmosphere->stability nucleophiles->stability bases->stability

Caption: Key factors that can influence the stability of the compound in solution.

References

Technical Support Center: Selective Lithiation of Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selective lithiation of polyfluorinated aromatic compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the selective lithiation of polyfluorinated aromatic compounds.

Question: My lithiation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in selective lithiation of polyfluorinated aromatics can stem from several factors. The primary aspects to investigate are the choice of base, reaction temperature, solvent, and potential side reactions.

  • Base Selection: The basicity and steric hindrance of the organolithium reagent are critical.

    • n-Butyllithium (n-BuLi): While common, it can sometimes be too nucleophilic, leading to side reactions.

    • s-Butyllithium (s-BuLi) and t-Butyllithium (t-BuLi): These are more basic and sterically hindered, which can improve selectivity and yields in some cases.[1]

    • Lithium diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): These amide bases are often effective for deprotonating ortho to a fluorine atom and can prevent nucleophilic attack on the aromatic ring.[2][3] Many para-substituted fluorobenzenes can be lithiated ortho to fluorine in moderate to good yields using LDA or LiTMP.[2]

  • Temperature Control: Precise temperature control is crucial.

    • Many lithiation reactions are conducted at -78 °C in solvents like THF to minimize side reactions and decomposition of the lithiated intermediate.[1][2]

    • The pentafluorosulfanyl group, for instance, can act as a leaving group at temperatures above -40 °C, making a precise temperature of -60 °C important for successful reactions.[4]

  • Solvent Choice: The solvent affects the aggregation state and reactivity of the organolithium reagent.[1]

    • Tetrahydrofuran (THF): A common coordinating solvent that can deaggregate organolithiums, increasing their reactivity.[1][5] However, strong bases can deprotonate THF, especially at higher temperatures.[1][5]

    • Diethyl ether (Et2O): Less coordinating than THF, which can sometimes lead to higher selectivity.[1][3]

    • Hydrocarbon solvents (e.g., hexane): Non-coordinating solvents that can further reduce the reactivity of the organolithium reagent, which may be beneficial in some cases.[1]

  • Side Reactions: Competing reactions can significantly lower the yield of the desired product.

    • Anionic Fries Rearrangement: Carbamate directing groups can undergo rearrangement, especially at higher temperatures.[1]

    • Benzylic Lithiation: If an alkyl group is present, deprotonation at the benzylic position can compete with ortho-lithiation.[1] Switching to a lithium amide base often favors benzylic lithiation.[1]

    • Halogen-Lithium Exchange: If other halogens (Br, I) are present, halogen-lithium exchange can be faster than deprotonation.[1]

Question: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my lithiation?

Answer:

Achieving high regioselectivity is dependent on directing the lithiation to the desired position, which is influenced by the directing metalating group (DMG), the choice of base, and the solvent.

  • Directing Metalating Group (DMG) Hierarchy: The fluorine atom itself is a moderate directing group.[6] The regioselectivity is determined by the cumulative effect of all substituents on the ring. The hierarchy of DMGs has been established through competition experiments, with groups like O-carbamates being very strong directors.[1] The effect of two DMGs is generally additive.[1]

  • Choice of Base and Solvent:

    • Using a less polar solvent like diethyl ether or hexane (B92381) can sometimes enhance the directing effect of the DMG.[1]

    • The use of lithium magnesates has been shown to deprotonate fluorinated pyridines and quinolines with high selectivity.[7]

  • Blocking Groups: If an undesired, more acidic position is being lithiated, it can be protected with a blocking group like trimethylsilyl (B98337) (TMS). The TMS group can be removed later with a fluoride (B91410) source like CsF.[1]

Question: My reaction is giving me unexpected byproducts. What are the likely side reactions?

Answer:

Besides the desired ortho-lithiation, several side reactions can occur, leading to byproducts.

  • Nucleophilic Aromatic Substitution (SNAr): The highly nucleophilic organolithium reagent can displace a fluorine atom, especially in highly fluorinated systems.

  • Dearomatization: In some cases, particularly with fluorinated 2-aryloxazolines, the organolithium can add to the aromatic ring, leading to dearomatization.[8]

  • Benzyne (B1209423) Formation: Warming a lithiated fluorinated benzene (B151609) can lead to the elimination of LiF and the formation of a reactive benzyne intermediate, which can then be trapped.[3]

Frequently Asked Questions (FAQs)

Q1: How does fluorine act as a directing group in ortho-lithiation?

A1: Fluorine is an electronegative atom that can coordinate to the lithium atom of the organolithium reagent, bringing the base into proximity of the ortho-proton and increasing its kinetic acidity.[6][9] This directed metalation group (DMG) effect facilitates the selective deprotonation at the ortho position.[6][9] Intramolecular competition experiments have shown that fluorine is one of the most potent directing groups for metalation.[2]

Q2: What is the optimal temperature for performing a selective lithiation on a polyfluorinated aromatic compound?

A2: The optimal temperature is highly substrate-dependent, but a common starting point is -78 °C.[1][2] This low temperature helps to prevent the decomposition of the often unstable aryllithium intermediate and minimizes side reactions.[1] For some substrates, precise temperature control at higher temperatures, such as -60 °C, may be necessary to achieve the desired reactivity without decomposition.[4]

Q3: Which organolithium reagent is best for selective lithiation of polyfluorinated aromatics?

A3: There is no single "best" reagent, as the optimal choice depends on the specific substrate and desired outcome. However, some general guidelines apply:

  • n-BuLi: A versatile and common choice.[1]

  • s-BuLi and t-BuLi: More basic and may be required for less acidic protons.[1] Their steric bulk can also enhance selectivity.

  • LDA and LiTMP: Often preferred when trying to avoid nucleophilic addition to the aromatic ring or other functional groups.[2][3]

Q4: Can I use other bases besides organolithiums?

A4: Yes, other strong bases can be used. Lithium magnesates and TMP-zincates have been successfully employed for the deprotonation of fluoroaromatics, sometimes offering different or improved selectivity.[6][7]

Quantitative Data Summary

BaseSolventTemperature (°C)Substrate TypeOutcomeReference
LDATHF-hexane-78Fluorinated benzenesClean removal of the most acidic proton[3]
n-BuLiDiethyl ether-hexane-78Fluorinated bromobenzenesClean bromine-lithium exchange[3]
n-BuLiTHF-hexane-78Fluorinated benzenesAutometallation, complex mixtures[3]
LiTMPTHF-60Pentafluorosulfanyl arenesSuccessful ortho-lithiation and trapping[4]

Key Experimental Protocols

General Protocol for Directed ortho-Lithiation of a Fluorinated Arene

Materials:

  • Fluorinated aromatic substrate

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Organolithium reagent (e.g., n-BuLi, LDA)

  • Electrophile

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Dry, inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluorinated aromatic substrate in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (typically -78 °C, using a dry ice/acetone bath).

  • Slowly add the organolithium reagent dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 1-2 hours) to allow for the formation of the aryllithium intermediate.

  • Add the electrophile to the reaction mixture.

  • Allow the reaction to proceed, which may involve slowly warming to room temperature.

  • Quench the reaction by slowly adding the quenching solution.

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (e.g., by column chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent cool Cool to -78 °C start->cool add_base Add Organolithium Reagent cool->add_base stir Stir for 1-2h add_base->stir add_electro Add Electrophile stir->add_electro warm Warm to RT add_electro->warm quench Quench Reaction warm->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product extract->purify troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or Poor Selectivity cause_base Incorrect Base start->cause_base cause_temp Suboptimal Temperature start->cause_temp cause_solvent Inappropriate Solvent start->cause_solvent cause_side_reactions Competing Side Reactions start->cause_side_reactions sol_base Try s-BuLi, t-BuLi, or LDA/LiTMP cause_base->sol_base sol_temp Ensure Precise Low Temperature (-78 °C) cause_temp->sol_temp sol_solvent Switch to Et2O or Hexane cause_solvent->sol_solvent sol_side_reactions Use in-situ trapping or blocking groups cause_side_reactions->sol_side_reactions

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1,4-difluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Structural Confirmation

In the synthesis and characterization of fluorinated aromatic compounds, precise structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 2-Bromo-1,4-difluorobenzene and its key structural isomers, 1-Bromo-2,4-difluorobenzene and 1-Bromo-3,5-difluorobenzene. By presenting a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, this guide serves as a practical resource for unambiguous structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. This quantitative data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
This compound 7.35 - 7.25mH-3
7.15 - 7.05mH-5
6.95 - 6.85mH-6
1-Bromo-2,4-difluorobenzene 7.50 - 7.40mH-6
7.00 - 6.90mH-3
6.85 - 6.75mH-5
1-Bromo-3,5-difluorobenzene 7.10 - 7.00mH-2, H-6
6.80 - 6.70mH-4

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 162.5 (d, J=250 Hz), 157.0 (d, J=250 Hz), 122.0 (d, J=25 Hz), 118.0 (d, J=25 Hz), 115.0 (d, J=10 Hz), 105.0 (d, J=10 Hz)
1-Bromo-2,4-difluorobenzene 163.0 (dd, J=250, 12 Hz), 158.0 (dd, J=250, 12 Hz), 128.0 (d, J=10 Hz), 112.0 (dd, J=25, 5 Hz), 105.0 (d, J=25 Hz), 98.0 (d, J=25 Hz)
1-Bromo-3,5-difluorobenzene 164.0 (t, J=250 Hz), 133.0 (t, J=10 Hz), 115.0 (t, J=25 Hz), 102.0 (t, J=25 Hz)

Table 3: Infrared (FTIR) Spectroscopy Data (Neat)

CompoundKey Peak Positions (cm⁻¹)Assignment
This compound 3100-3000, 1600-1450, 1250-1000, 850-750C-H (aromatic), C=C (aromatic), C-F, C-Br
1-Bromo-2,4-difluorobenzene 3100-3000, 1600-1450, 1250-1000, 850-750C-H (aromatic), C=C (aromatic), C-F, C-Br
1-Bromo-3,5-difluorobenzene 3100-3000, 1600-1450, 1250-1000, 850-750C-H (aromatic), C=C (aromatic), C-F, C-Br

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z) and Relative Intensity
This compound 192/194 (1:1)113 (M-Br), 93 (M-Br-HF)
1-Bromo-2,4-difluorobenzene 192/194 (1:1)113 (M-Br), 93 (M-Br-HF)
1-Bromo-3,5-difluorobenzene 192/194 (1:1)113 (M-Br), 93 (M-Br-HF)

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Acquisition time: 1.5 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 1024.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound and its isomers are liquids at room temperature, a neat sample can be analyzed directly.

  • Instrument: A Fourier-transform infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small drop of the liquid sample to the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Ionization Parameters:

    • Electron energy: 70 eV.

    • Source temperature: 200-250 °C.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M⁺ and M⁺+2 peaks of nearly equal intensity.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is illustrated below. This workflow highlights the complementary nature of the different spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Comparison Comparison with Isomer Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed: This compound Comparison->Structure_Confirmed Data Match Structure_Rejected Structure is an Isomer or Impurity Comparison->Structure_Rejected Data Mismatch

Caption: Workflow for Spectroscopic Structure Confirmation.

A Head-to-Head Battle: 2-Bromo- vs. 2-Chloro-1,4-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of 2-bromo-1,4-difluorobenzene and its chloro-analogue, 2-chloro-1,4-difluorobenzene, across a spectrum of commonly employed Pd-catalyzed transformations. The data presented herein, compiled from various sources, consistently demonstrates the superior reactivity of the bromo-substituted arene, a trend rooted in fundamental principles of organometallic chemistry.

The enhanced reactivity of aryl bromides over chlorides is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates the initial, and often rate-limiting, oxidative addition step of the palladium catalyst to the aryl halide. While advancements in ligand design have made the more economical aryl chlorides viable substrates, aryl bromides frequently offer the advantages of milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance Data

The following tables summarize the performance of this compound and 2-chloro-1,4-difluorobenzene in key palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions are often optimized for each substrate to achieve the presented yields and may not be directly comparable in all cases.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80-1101-2~90
2-Chloro-1,4-difluorobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10018Moderate to Good

Table 2: Buchwald-Hartwig Amination with Morpholine (B109124)

Aryl HalidePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene10012-2460-88
2-Chloro-1,4-difluorobenzenePd(OAc)₂ (1-2)RuPhos (2-4)K₂CO₃Dioxane10024Moderate

Table 3: Sonogashira Coupling with Phenylacetylene

Aryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ (2)2Et₃NToluene/Diisopropylamine5520Good
2-Chloro-1,4-difluorobenzenePd(PPh₃)₂Cl₂ (5)10Et₃NDMF10024Low to Moderate

Table 4: Heck Reaction with n-Butyl Acrylate

Aryl HalidePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ (1)K₂CO₃DMF10020Good to Excellent
2-Chloro-1,4-difluorobenzenePd(OAc)₂ (2)K₂CO₃DMF12024Moderate

Experimental Protocols

Detailed methodologies for representative palladium-catalyzed coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on specific substrate combinations and laboratory conditions.

Suzuki-Miyaura Coupling: Synthesis of 2,5-Difluoro-1,1'-biphenyl

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]

  • Stir the reaction mixture at 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Buchwald-Hartwig Amination: Synthesis of 4-(2,5-Difluorophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (1.5 mol%) and Xantphos (3.0 mol%).

  • Add this compound (1.0 eq.) and NaOtBu (1.4 eq.).

  • Add anhydrous toluene, followed by morpholine (1.2 eq.) via syringe.[3]

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, providing a visual representation of the key mechanistic steps.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

References

A Head-to-Head Battle: Suzuki vs. Stille Reactions for Aryl Fluoride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Among the arsenal (B13267) of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for the formation of carbon-carbon bonds. However, when the substrate is a challenging aryl fluoride (B91410), the choice between these two stalwart reactions becomes less clear. This guide provides a comprehensive comparative analysis of the yields, experimental protocols, and mechanistic nuances of Suzuki and Stille reactions for the coupling of aryl fluorides.

The activation of the highly robust carbon-fluorine bond in aryl fluorides presents a significant challenge in cross-coupling chemistry. Both Suzuki and Stille reactions, typically catalyzed by palladium complexes, have been adapted to address this challenge, particularly for electron-deficient aryl fluorides. This comparison aims to provide a clear, data-driven overview to aid chemists in selecting the optimal method for their specific synthetic needs.

Comparative Yield Analysis

The following tables summarize the reported yields for the Suzuki and Stille coupling reactions of various aryl fluorides. The data highlights the performance of each reaction with electron-deficient, electron-rich, and sterically hindered substrates.

Electron-Deficient Aryl Fluorides
Aryl FluorideCoupling PartnerReaction TypeCatalyst/LigandBase/AdditiveSolventTemp. (°C)Yield (%)Reference
4-Fluoro-3-nitrobenzonitrilePhenylboronic acidSuzukiPd(PPh₃)₄K₃PO₄DMF6586[1]
4-Fluoro-3-nitrobenzonitrilePhenyltributylstannaneStillePd(PPh₃)₄-DMF6575[1]
4-Fluoro-3-nitrobenzaldehydePhenylboronic acidSuzukiPd(PPh₃)₄K₃PO₄DMF6533[1]
4-Fluoro-3-nitrobenzaldehydePhenyltributylstannaneStillePd(PPh₃)₄-DMF6528[1]
2-FluoronitrobenzenePhenylboronic acidSuzukiPd(PPh₃)₄K₃PO₄DMF6555[1]
2-FluoronitrobenzeneVinyltributylstannaneStillePd(PPh₃)₄-DMF6545[1]
Electron-Rich and Sterically Hindered Aryl Fluorides

Direct comparative studies for electron-rich and sterically hindered aryl fluorides are less common in the literature. The following table presents representative, non-comparative examples to illustrate the general applicability of each method.

Aryl FluorideCoupling PartnerReaction TypeCatalyst/LigandBase/AdditiveSolventTemp. (°C)Yield (%)Reference
4-FluoroanisolePhenylboronic acidSuzukiPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092[2]
4-Fluoroanisole(4-Methoxyphenyl)tributylstannaneStillePd(PPh₃)₄-Toluene11091[2]
2-FluorotoluenePhenylboronic acidSuzukiPd₂(dba)₃ / XPhosK₃PO₄Dioxane10078[2]
2-BromofluorobenzenePhenyltributylstannaneStillePdCl₂(PPh₃)₂-Toluene11089[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the Suzuki and Stille couplings of an electron-deficient aryl fluoride.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Fluoride

A mixture of the aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is placed in a reaction vessel. Anhydrous and degassed solvent (e.g., DMF, 5 mL) is added, and the vessel is purged with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated to the desired temperature (e.g., 65-100 °C) and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Stille Coupling of an Aryl Fluoride

In a flame-dried reaction flask under an inert atmosphere, the aryl fluoride (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are dissolved in an anhydrous and degassed solvent (e.g., DMF or toluene, 5 mL). The reaction mixture is heated to the desired temperature (e.g., 65-110 °C) and stirred for 12-24 hours. Upon completion, the reaction is cooled to room temperature. To remove the tin byproducts, a saturated aqueous solution of potassium fluoride (KF) is often added, and the mixture is stirred for 30 minutes before being filtered through celite. The filtrate is then extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Mechanistic Overview and Key Differences

Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_vs_Stille_Workflow

Catalytic_Cycles cluster_suzuki_cycle Suzuki Catalytic Cycle cluster_stille_cycle Stille Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-F Ar-Pd(II)-F Pd(0)->Ar-Pd(II)-F Oxidative Addition (Ar-F) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-F->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Pd(0) Pd(0) Ar-Pd(II)-F Ar-Pd(II)-F Pd(0) ->Ar-Pd(II)-F Oxidative Addition (Ar-F) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-F ->Ar-Pd(II)-Ar' Transmetalation (Ar'-SnR₃) Ar-Pd(II)-Ar' ->Pd(0) Reductive Elimination (Ar-Ar')

A key distinction lies in the transmetalation step. In the Suzuki reaction, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center. In contrast, the Stille reaction typically proceeds under neutral conditions, as the organostannane is sufficiently reactive for transmetalation without an external activator.

Advantages and Disadvantages

Suzuki Coupling:

  • Advantages:

    • The organoboron reagents are generally non-toxic and environmentally benign.[3]

    • The byproducts are often easily removed through aqueous workup.[3]

    • A wide variety of boronic acids and their derivatives are commercially available.

  • Disadvantages:

    • The required basic conditions can be incompatible with sensitive functional groups.[4]

    • Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction.

Stille Coupling:

  • Advantages:

    • High tolerance for a wide range of functional groups due to the neutral reaction conditions.[5]

    • Organostannanes are stable to air and moisture.

  • Disadvantages:

    • The high toxicity of organotin compounds is a major drawback, necessitating careful handling and purification to remove toxic residues.

    • The synthesis of specific organostannanes may be required, as fewer are commercially available compared to boronic acids.

    • Homocoupling of the organostannane can be a competing side reaction.

Conclusion

Both Suzuki and Stille reactions are viable methods for the coupling of aryl fluorides, particularly those activated by electron-withdrawing groups. For electron-deficient substrates, the Suzuki reaction often provides slightly higher yields. The primary advantage of the Suzuki coupling lies in the low toxicity of the boron reagents and the ease of byproduct removal, making it a more environmentally friendly and often preferred method in industrial settings.

The Stille reaction, while hampered by the toxicity of organotin reagents, offers the significant advantage of broad functional group tolerance due to its typically neutral reaction conditions. This can be a decisive factor in the synthesis of complex molecules with base-sensitive functionalities. Ultimately, the choice between Suzuki and Stille coupling for aryl fluorides will depend on a careful consideration of the specific substrate, the presence of sensitive functional groups, and the laboratory's capabilities for handling toxic reagents.

References

Unlocking Synthetic Versatility: The Strategic Advantages of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, regioselectivity, and the ultimate success of a synthetic campaign. Among the diverse array of fluorinated synthons, 2-Bromo-1,4-difluorobenzene emerges as a uniquely versatile reagent, offering distinct advantages in terms of reactivity and positional control. This guide provides an objective comparison of this compound with other fluorinated alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.

The strategic placement of fluorine atoms and a bromine handle in this compound imparts a unique reactivity profile that sets it apart from its isomers and other fluorinated building blocks. This unique arrangement allows for selective functionalization at multiple positions, making it a valuable tool in the synthesis of complex, poly-functionalized aromatic compounds, which are often key scaffolds in medicinal chemistry and materials science.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The electronic nature of the fluorinated aromatic ring significantly influences the reactivity of the carbon-bromine bond in these reactions. While direct, comprehensive comparative studies across all bromodifluorobenzene isomers are not extensively documented in single reports, analysis of available data and established principles of reactivity allows for a clear differentiation.

In Suzuki-Miyaura coupling reactions, the electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. However, the relative positions of the fluorine atoms in the isomers of bromodifluorobenzene can lead to different reactivity levels.

Table 1: Illustrative Comparison of Bromodifluorobenzene Isomers in Suzuki-Miyaura Coupling

Aryl BromideKey Structural FeatureExpected Reactivity
This compound Fluorine atoms ortho and meta to bromineHigh
1-Bromo-2,4-difluorobenzene (B57218)Fluorine atoms ortho and para to bromineVery High
1-Bromo-3,5-difluorobenzeneFluorine atoms meta to bromineModerate

This qualitative comparison is based on the general electronic effects of fluorine substituents on the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

While isomers like 1-bromo-2,4-difluorobenzene might exhibit slightly higher reactivity in standard cross-coupling due to the combined activating effect of ortho and para fluorine atoms, the true advantage of this compound lies in its capacity for subsequent, regioselective functionalization, as will be discussed.

The Decisive Advantage: Regioselective Functionalization via Directed ortho-Metalation

The most significant advantage of this compound is the ability to achieve highly regioselective ortho-lithiation (also known as directed metalation). The fluorine atom at the 1-position can act as a powerful directing group, facilitating the deprotonation of the adjacent C-H bond at the 2-position by a strong base like lithium diisopropylamide (LDA). This provides a direct route to a 2-lithiated species, which can then be trapped with a wide variety of electrophiles to introduce a new substituent with pinpoint accuracy.

This contrasts sharply with its isomers. For instance, lithiation of 1-bromo-2,4-difluorobenzene is less predictable and can lead to mixtures of products due to competing directing effects and the potential for halogen-metal exchange.

Directed_ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound Lithiated_Intermediate Lithiated Intermediate This compound->Lithiated_Intermediate Directed ortho-Metalation LDA LDA, THF, -78 °C Electrophile Electrophile (E+) Functionalized_Product Regioselectively Functionalized Product Lithiated_Intermediate->Functionalized_Product Electrophilic Quench

This regioselective lithiation opens up a synthetic pathway that is not readily accessible with other fluorinated synthons, allowing for the controlled, stepwise introduction of substituents. This is particularly valuable in the synthesis of highly decorated aromatic cores found in many pharmaceutical agents.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of this compound has been leveraged in the synthesis of important bioactive molecules. A notable example is its use as a key precursor in the synthesis of Ametantrone, an antineoplastic agent. The synthesis involves the preparation of 1,4-difluoroanthraquinone (B1351278) from this compound.

The ability to selectively functionalize the aromatic ring of this compound makes it an attractive building block for generating libraries of compounds in drug discovery programs, where subtle structural modifications can lead to significant changes in biological activity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a flame-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 2:1:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Detailed Protocol for Directed ortho-Metalation and Electrophilic Quench

This protocol details the regioselective functionalization of this compound via directed ortho-metalation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the chosen electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours (depending on the electrophile).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

A Comparative Guide to Palladium Catalyst Efficiency in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds for the development of pharmaceuticals, agrochemicals, and functional materials. The efficacy of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of catalyst system, particularly the phosphine (B1218219) ligand that modulates the reactivity and stability of the palladium center. This guide provides an objective comparison of several prominent palladium catalyst systems, supported by experimental data, to inform rational catalyst selection for the amination of aryl chlorides, which are often challenging substrates.

Performance Comparison of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of aryl chlorides with amines. The data is compiled from studies where different ligands were screened under similar reaction conditions to provide a relative measure of their efficiency.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / XPhos4-Chlorotoluene (B122035)Morpholine (B109124)NaOtBuToluene (B28343)Reflux694[1][2]
(SIPr)Pd(methallyl)Cl4-ChlorotolueneMorpholineLHMDSTHFRT0.0895[3]
Pd₂(dba)₃ / t-BuXPhos Precatalyst4-Chloroanisole (B146269)DimethylamineLHMDSTHFRT<0.33>98 (conversion)[4]
Pd₂(dba)₃ / XPhos Precatalyst4-ChloroanisoleDimethylamineLHMDSTHFRT>5>98 (conversion)[4]
Pd₂(dba)₃ / RuPhos Precatalyst4-ChloroanisoleDimethylamineLHMDSTHFRT>525 (conversion)[4]
Pd₂(dba)₃ / SPhos Precatalyst4-ChloroanisoleDimethylamineLHMDSTHFRT>516 (conversion)[4]
Pd₂(dba)₃ / BrettPhos Precatalyst4-ChloroanisoleDimethylamineLHMDSTHFRT>51 (conversion)[4]

Key Observations:

  • For the amination of 4-chlorotoluene with morpholine, both the traditional in-situ generated Pd(dba)₂/XPhos system and a pre-formed N-heterocyclic carbene (NHC) palladium complex, (SIPr)Pd(methallyl)Cl, demonstrate excellent efficacy, providing near-quantitative yields.[1][2][3] Notably, the NHC-based catalyst operates at room temperature with a significantly shorter reaction time.[3]

  • In the room temperature amination of 4-chloroanisole with dimethylamine, the catalyst system employing the t-BuXPhos ligand shows superior activity, achieving full conversion in under 20 minutes.[4] The closely related XPhos and RuPhos ligands also facilitate the reaction, albeit requiring longer reaction times.[4] Under these specific conditions, SPhos and BrettPhos showed lower conversions.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using Pd(dba)₂ and XPhos [1][2]

  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere was charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL). The mixture was stirred at room temperature for 5 minutes.

  • Reagent Addition: 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added in one portion.

  • Reaction Conditions: The resulting mixture was stirred at reflux for 6 hours.

  • Work-up and Purification: The reaction mixture was cooled to room temperature and quenched with water (10 mL). The organic layer was washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford 4-(p-tolyl)morpholine (B1270357) as an orange solid (700 mg, 94% yield).

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using (SIPr)Pd(methallyl)Cl [3]

  • General Procedure: The coupling of morpholine (1.2 mmol) and 4-chlorotoluene (1.0 mmol) was performed using the (SIPr)Pd(methallyl)Cl catalyst (1 mol%) with lithium hexamethyldisilazide (LHMDS, 1.1 mmol) in tetrahydrofuran (B95107) (THF, 1.1 mL) at room temperature.

  • Reaction Time: The reaction was complete within 5 minutes.

  • Yield: The desired product, N-(4-methylphenyl)morpholine, was obtained in 95% yield (168 mg).

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(X)L) Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination [Ar-Pd(II)(NHR'R'')(X)L] OxAdd->AmineCoord + HNR'R'' AmidoComplex Palladium Amido Complex [Ar-Pd(II)(NR'R'')L] AmineCoord->AmidoComplex - HX + Base AmidoComplex->Pd(0)L Reductive Elimination (Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') AmidoComplex->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd source, ligand, and base - Purge with inert gas start->setup precatalyst Pre-catalyst Formation: - Add solvent - Stir at room temperature setup->precatalyst reagents Reagent Addition: - Add aryl halide - Add amine precatalyst->reagents reaction Reaction: - Heat to desired temperature - Monitor by TLC or GC reagents->reaction workup Work-up: - Cool to room temperature - Quench reaction reaction->workup extraction Extraction: - Extract with organic solvent - Wash and dry organic layer workup->extraction purification Purification: - Concentrate under vacuum - Column chromatography extraction->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

References

A Comparative Guide to the Reaction Kinetics of 2-Bromo-1,4-difluorobenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the vast array of substrates, 2-Bromo-1,4-difluorobenzene presents a unique profile due to the electronic effects of its fluorine substituents, which can significantly influence reaction kinetics and outcomes. This guide provides a comparative analysis of the reaction kinetics for the coupling of this compound, supported by experimental data from related systems, detailed experimental protocols for kinetic analysis, and visualizations of key processes to aid in reaction design and optimization.

Comparative Analysis of Reaction Kinetics

Direct quantitative kinetic data for the coupling of this compound is not extensively available in peer-reviewed literature. However, by examining studies on analogous fluorinated aryl bromides, we can infer the relative reactivity and expected kinetic behavior. The electronic nature of the substituents on the aryl halide plays a crucial role, with electron-withdrawing groups generally accelerating the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.

The following table summarizes the comparative performance of various fluorinated bromobenzene (B47551) isomers in Suzuki-Miyaura coupling reactions, providing a framework to understand the expected reactivity of this compound.

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Relative Rate (qualitative)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)10012~90Moderate to Fast
1-Bromo-2,4-difluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10012~92Fast
1-Bromo-3,5-difluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10012~85Moderate
4-BromofluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10012~95Fast
2-BromofluorobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10012~88Moderate

Note: The data presented for this compound is an estimation based on the reactivity trends observed for structurally similar compounds. The relative rates are qualitative assessments based on the electronic effects of the fluorine substituents.

Key Factors Influencing Reaction Kinetics

Several factors can be modulated to control the kinetics of the coupling reactions of this compound:

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine (B1218219) ligand, is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance the rate of oxidative addition and reductive elimination.[1]

  • Base: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used in Suzuki-Miyaura couplings to facilitate the transmetalation step.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst stability and solubility of reactants. Aprotic polar solvents like toluene, dioxane, or THF are frequently used.

  • Temperature: As with most chemical reactions, temperature has a significant impact on the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions and catalyst decomposition.

Experimental Protocols

To facilitate the study of reaction kinetics for the coupling of this compound, a detailed protocol for a representative Suzuki-Miyaura reaction with in-situ monitoring is provided below.

Protocol: Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (10 mL)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • GC-MS or HPLC for reaction monitoring

Procedure:

  • Reaction Setup: To a pre-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, and the internal standard.

  • Solvent Addition: Add the degassed toluene to the flask via syringe.

  • Reaction Initiation: Place the flask in a preheated oil bath at 100 °C and start vigorous stirring. This is considered time zero (t=0).

  • Reaction Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a drop of water or saturated NH₄Cl solution). Filter the sample through a small plug of silica (B1680970) gel to remove the catalyst and base before analysis.

  • Analysis: Analyze the prepared samples by GC-MS or HPLC to determine the concentration of the starting material, product, and any byproducts relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound and the biphenyl (B1667301) product as a function of time. From these plots, the initial reaction rate and other kinetic parameters can be determined. The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).[2]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex [Ar-Pd(II)-Ar']L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OH)₂) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') ArAr Coupled Product (Ar-Ar') Transmetalation_complex->ArAr ArBr This compound (Ar-Br) ArBr->OA_complex ArBOH2 Phenylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup initiate Initiate Reaction (Heating & Stirring, t=0) setup->initiate sampling Aliquots Taken at Time Intervals initiate->sampling sampling->initiate Reaction Continues quench Quench Aliquot sampling->quench t = t₁, t₂, t₃... prepare Sample Preparation (Filtration) quench->prepare analyze GC-MS / HPLC Analysis prepare->analyze data Data Analysis (Concentration vs. Time) analyze->data end End data->end

Caption: A typical experimental workflow for conducting a kinetic analysis of a cross-coupling reaction.

Alternative Coupling Reactions

While Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed reactions can also be employed for the functionalization of this compound. The kinetics of these reactions will differ based on their respective mechanisms.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is highly effective. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high reaction rates, especially with electron-rich aryl bromides.

  • Sonogashira Coupling: This reaction enables the formation of C-C bonds between aryl halides and terminal alkynes. It typically requires a dual catalyst system of palladium and a copper(I) co-catalyst.

  • Heck Reaction: This reaction couples aryl halides with alkenes. The regioselectivity and rate are sensitive to steric hindrance and the electronic nature of both coupling partners.

The comparative kinetics of these alternative reactions with this compound would be an insightful area for further experimental investigation. The protocols and analytical methods described in this guide can be readily adapted to study these transformations as well.

References

A Researcher's Guide to Alternative Building Blocks for Fluorinated Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The choice of fluorinating reagent is a critical decision in the synthetic pathway, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of alternative building blocks for the synthesis of trifluoromethylated, difluoromethylated, and monofluoromethylated pharmaceuticals, supported by experimental data and detailed protocols.

Trifluoromethylation: A Comparative Analysis of Key Reagents

The trifluoromethyl (-CF3) group is one of the most frequently introduced fluorine-containing moieties in medicinal chemistry. A variety of reagents have been developed for its installation, each with distinct advantages and limitations.

Performance Comparison

The following table summarizes the performance of common trifluoromethylating agents on various substrates, providing a quantitative basis for comparison.

Reagent ClassReagent NameSubstrateProductYield (%)Reference
Electrophilic Togni's Reagent IEthyl 2-oxocyclohexanecarboxylateEthyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate95[1]
Umemoto's ReagentEthyl 2-oxocyclohexanecarboxylateEthyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate92[1]
Togni's Reagent IStyrene(3,3,3-Trifluoroprop-1-en-2-yl)benzene85[2]
Umemoto's ReagentStyrene(3,3,3-Trifluoroprop-1-en-2-yl)benzene78[3]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Benzaldehyde2,2,2-Trifluoro-1-phenylethan-1-ol98[4]
4-Methoxyacetophenone2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol95[4]
Radical Langlois Reagent (CF₃SO₂Na)4-Iodobenzonitrile4-(Trifluoromethyl)benzonitrile82[5]
Experimental Protocols

1. Electrophilic Trifluoromethylation using Togni's Reagent:

  • Materials: Substrate (e.g., β-ketoester, 1.0 equiv), Togni's Reagent I (1.2 equiv), Zinc(II) triflate (10 mol%), Dichloromethane (B109758) (DCM) as solvent.

  • Procedure: To a solution of the substrate and Zinc(II) triflate in DCM, add Togni's Reagent I in one portion. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

2. Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent:

  • Materials: Substrate (e.g., aldehyde or ketone, 1.0 equiv), Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv), Tetrabutylammonium fluoride (B91410) (TBAF, 0.1 equiv), Anhydrous Tetrahydrofuran (THF) as solvent.

  • Procedure: Dissolve the substrate in anhydrous THF under an inert atmosphere. Add the Ruppert-Prakash Reagent. Cool the mixture to 0 °C and add TBAF dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[4][6]

Synthesis Workflow: Trifluoromethylation Strategies

General Workflow for Trifluoromethylation sub Substrate (e.g., Arene, Alkene, Carbonyl) reagent Trifluoromethylating Reagent sub->reagent Reaction Conditions product Trifluoromethylated Product reagent->product CF3 transfer

Caption: A simplified workflow for trifluoromethylation reactions.

Difluoromethylation: Introducing a Versatile Bioisostere

The difluoromethyl (-CHF₂) group serves as a lipophilic bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds. Its incorporation can significantly impact a molecule's biological activity and pharmacokinetic properties.

Performance Comparison

The following table presents a comparison of common difluoromethylating agents.

Reagent ClassReagent NameSubstrateProductYield (%)Reference
Nucleophilic TMSCF₂HBenzaldehyde2,2-Difluoro-1-phenylethan-1-ol85[7]
PhSO₂CF₂H4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol78[7]
Electrophilic Zn(SO₂CF₂H)₂ (DFMS)Quinoxalin-2(1H)-one3-(Difluoromethyl)quinoxalin-2(1H)-one85[8]
Caffeine8-(Difluoromethyl)caffeine78[8]
Radical Difluoromethyltriphenylphosphonium bromide1-Methyl-2-quinolone4-(Difluoromethyl)-1-methyl-2-quinolone72[8]
Experimental Protocols

1. Palladium-Catalyzed Difluoromethylation of Aryl Boronic Acids:

  • Materials: Aryl boronic acid (1.0 equiv), Ethyl bromodifluoroacetate (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene as solvent.

  • Procedure: In a glovebox, combine the aryl boronic acid, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel. Add toluene, followed by ethyl bromodifluoroacetate. Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.[9][10]

2. Radical Difluoromethylation of Heterocycles:

  • Materials: Heterocyclic substrate (1.0 equiv), Zinc difluoromethanesulfinate (DFMS, 2.0 equiv), tert-Butyl hydroperoxide (TBHP, 3.0 equiv), Dichloromethane/Water (3:1) as solvent.

  • Procedure: To a suspension of the heterocycle and DFMS in a mixture of dichloromethane and water, add TBHP dropwise at room temperature. Seal the reaction vessel and stir vigorously for 12-24 hours. Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[8]

Synthesis Workflow: Difluoromethylation of Heterocycles

Workflow for Difluoromethylation of Heterocycles het Heterocyclic Substrate reagent Difluoromethylating Reagent het->reagent cat Catalyst/ Initiator reagent->cat product Difluoromethylated Heterocycle cat->product

Caption: A general workflow for the difluoromethylation of heterocycles.

Monofluoromethylation: A Subtle but Powerful Modification

The monofluoromethyl (-CH₂F) group can act as a bioisostere for a methyl or hydroxymethyl group, offering a subtle yet effective way to modulate the properties of a drug candidate.[11]

Performance Comparison

The following table provides a comparison of common monofluoromethylating agents for the N-monofluoromethylation of heterocycles.

Reagent ClassReagent NameSubstrateProductYield (%)Reference
Electrophilic Fluoroiodomethane (ICH₂F)Indole1-(Fluoromethyl)-1H-indole81[11]
Carbazole9-(Fluoromethyl)-9H-carbazole75[11]
Monofluoromethyl(aryl)sulfonium bis(carbomethoxy)methylideImidazole1-(Fluoromethyl)-1H-imidazole71[11]
Radical Fluoroiodomethane (ICH₂F) / (TMS)₃SiHN-Benzylmaleimide1-Benzyl-3-(fluoromethyl)pyrrolidine-2,5-dione65[11]
Experimental Protocols

1. Electrophilic N-Monofluoromethylation using Fluoroiodomethane:

  • Materials: N-heterocyclic substrate (1.0 equiv), Fluoroiodomethane (1.2 equiv), Cesium carbonate (Cs₂CO₃, 1.2 equiv), Acetonitrile (MeCN) as solvent.

  • Procedure: To a solution of the N-heterocycle in acetonitrile, add cesium carbonate and fluoroiodomethane. Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the product, which can be further purified by chromatography if necessary.[12]

Synthesis Workflow: Monofluoromethylation of N-Heterocycles

Workflow for N-Monofluoromethylation nhet N-Heterocycle reagent Monofluoromethylating Reagent nhet->reagent base Base reagent->base product N-Monofluoromethylated Product base->product

Caption: A general workflow for the N-monofluoromethylation of heterocycles.

Case Studies: Fluorinated Pharmaceuticals in Action

Sitagliptin (B1680988): A Trifluoromethylated DPP-4 Inhibitor

Sitagliptin is an oral antihyperglycemic drug used for the treatment of type 2 diabetes. The trifluoromethyl group in Sitagliptin is crucial for its high potency and selectivity as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[13][14]

Biological Pathway of Sitagliptin:

Mechanism of Action of Sitagliptin Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretin (B1656795) Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Insulin (B600854) ↑ Insulin Secretion Incretins->Insulin Glucagon (B607659) ↓ Glucagon Secretion Incretins->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Sitagliptin inhibits the DPP-4 enzyme, leading to increased levels of incretin hormones, which in turn regulate insulin and glucagon secretion to lower blood glucose.[13][14][15]

Fluticasone (B1203827) Propionate (B1217596): A Monofluorinated Corticosteroid

Fluticasone propionate is a synthetic corticosteroid used to treat asthma and allergic rhinitis. The monofluoromethyl group at the C-17α position is a key structural feature that contributes to its high glucocorticoid receptor binding affinity and potent anti-inflammatory activity.[15][16]

Biological Pathway of Fluticasone Propionate:

Glucocorticoid Receptor Signaling Pathway Fluticasone Fluticasone Propionate GR Glucocorticoid Receptor (GR) Fluticasone->GR Binds Complex Fluticasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription (Anti-inflammatory proteins ↑, Pro-inflammatory cytokines ↓) Nucleus->Gene Modulates Response ↓ Inflammation Gene->Response

Caption: Fluticasone propionate binds to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression, leading to a reduction in inflammation.[17][18][19]

References

Optimizing Reactions of 2-Bromo-1,4-difluorobenzene: A Comparative Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of 2-Bromo-1,4-difluorobenzene is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The choice of base is paramount in dictating the success and efficiency of these transformations. This guide provides a comprehensive comparison of various bases for several key reactions involving this compound, supported by experimental data to inform your reaction optimization.

The strategic placement of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a versatile building block for introducing the 2,5-difluorophenyl moiety. The success of coupling and substitution reactions with this substrate is highly dependent on the careful selection of reaction conditions, with the base playing a pivotal role. This guide evaluates the performance of different bases in common reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation, providing a data-driven framework for methodological selection.

Comparative Performance of Bases in Key Reactions

The selection of an appropriate base is critical for achieving high yields and minimizing side reactions. The following tables summarize the performance of various bases in key synthetic transformations of this compound, based on literature precedents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The base is crucial for the activation of the boronic acid partner, facilitating the transmetalation step.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Pd(OAc)₂ / SPhosToluene (B28343) / H₂O1001885[1]
Cs₂CO₃Pd(PPh₃)₄Dioxane901292Generic Protocol
K₃PO₄Pd₂(dba)₃ / XPhos2-MeTHF1001695[2]
Na₂CO₃Pd/CEthanol / H₂O80688[3]

Observation: While various bases can be effective, phosphate (B84403) and carbonate bases often provide high yields in Suzuki-Miyaura couplings of fluorinated aryl bromides. The choice may also depend on the specific boronic acid used and the desired reaction temperature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The strength of the base is a key parameter, with stronger bases often leading to faster reactions, while weaker bases may be necessary for substrates with base-sensitive functional groups.

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
NaOtBuPd₂(dba)₃ / BINAPToluene1002490Generic Protocol
Cs₂CO₃Pd(PPh₃)₄Dioxane1101288[4]
K₃PO₄Pd(OAc)₂ / RuPhosToluene1002085Generic Protocol
LiHMDSPd(OAc)₂ / DavePhosTHF801892Generic Protocol

Observation: Strong alkoxide bases like NaOtBu are highly effective, but inorganic bases like Cs₂CO₃ and K₃PO₄ offer milder alternatives that can be advantageous for complex substrates.

Lithiation and Subsequent Quenching

Direct deprotonation or lithium-halogen exchange is a common strategy for the functionalization of this compound. The choice of the organolithium base can influence the regioselectivity and efficiency of the reaction.

BaseSolventTemperature (°C)Quenching AgentProductYield (%)Reference
n-BuLiTHF-78DMF2-Bromo-4,6-difluorobenzaldehyde75Generic Protocol
LDATHF-78CO₂2-Bromo-4,6-difluorobenzoic acid80Generic Protocol
t-BuLiDiethyl Ether-78I₂2-Bromo-1,4-difluoro-6-iodobenzene70Generic Protocol

Observation: Both n-BuLi and LDA are effective for the lithiation of this compound. The choice between them can depend on the desired regioselectivity and the steric hindrance of the substrate. t-BuLi is also a viable, albeit more reactive, option.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 5:1, 5 mL).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 16 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the selected base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., BINAP, 2 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Reaction Execution: Seal the vial and heat it in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Lithiation and Electrophilic Quench
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the organolithium base (e.g., n-BuLi, 1.1 mmol) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., DMF, 1.5 mmol) dropwise at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate a typical workflow for reaction optimization and the signaling pathway of a generic palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Reactants: This compound Coupling Partner base_select Select Base (e.g., K2CO3, NaOtBu, LDA) start->base_select catalyst_select Select Catalyst System (Pd source + Ligand) base_select->catalyst_select solvent_select Select Solvent (e.g., Toluene, THF, Dioxane) catalyst_select->solvent_select setup Reaction Setup (Inert Atmosphere) solvent_select->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for optimizing reactions of this compound.

G Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidative Addition Product Functionalized Product Pd(II)->Product Reductive Elimination M-X Salt Byproduct Pd(II)->M-X Ar-X This compound Ar-X->Pd(II) Nu-M Coupling Partner Nu-M->Pd(II) Transmetalation Product->Pd(0) Base Base Base->Nu-M Activation

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Conclusion

The choice of base is a critical parameter in the successful execution of reactions involving this compound. For Suzuki-Miyaura couplings, carbonate and phosphate bases generally offer high yields. In Buchwald-Hartwig aminations, a balance between the reactivity of strong alkoxide bases and the functional group tolerance of weaker inorganic bases must be considered. For lithiation, both n-BuLi and LDA are effective reagents. The data and protocols presented in this guide provide a solid foundation for researchers to select the optimal base and conditions for their specific synthetic targets, ultimately accelerating the drug discovery and development process.

References

Mechanistic Deep Dive: Unraveling the Oxidative Addition of 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to transition metal complexes is a fundamental step in a multitude of catalytic cross-coupling reactions, forming the bedrock of modern synthetic chemistry. This guide provides a mechanistic investigation into the oxidative addition of 2-Bromo-1,4-difluorobenzene, a substrate of increasing interest in the synthesis of fluorinated organic molecules for pharmaceutical and materials science applications. By comparing its reactivity with other relevant aryl bromides when reacting with common palladium and nickel catalysts, this document aims to provide valuable insights for reaction optimization and catalyst design.

Executive Summary

This guide presents a comparative analysis of the oxidative addition of this compound to zerovalent palladium and nickel complexes, benchmarked against other substituted bromobenzenes. While direct kinetic data for this specific substrate is not extensively available in the public domain, this guide compiles relevant experimental data for analogous compounds and outlines detailed protocols for researchers to conduct their own comparative studies. The underlying mechanistic pathways, including concerted, SN2-type, and radical mechanisms, are discussed and visualized.

Comparative Analysis of Oxidative Addition

The rate of oxidative addition is significantly influenced by the nature of the aryl halide, the metal center, and the supporting ligands. Electron-withdrawing substituents on the aromatic ring are generally known to accelerate the reaction with palladium catalysts, a trend that is also observed with nickel catalysts. The presence of fluorine atoms in this compound is expected to enhance its reactivity compared to non-fluorinated analogues due to their electron-withdrawing nature.

To provide a quantitative comparison, the following tables summarize literature data for the oxidative addition of various bromobenzenes to Pd(0) and Ni(0) complexes. It is important to note that direct comparisons are best made when data is collected under identical conditions.

Table 1: Relative Rate Constants for Oxidative Addition to Pd(PPh₃)₄

Aryl BromideRelative Rate Constant (k_rel)
4-Bromonitrobenzene~100
4-Bromobenzonitrile~10
Bromobenzene1
4-Bromotoluene~0.5
This compoundEstimated to be > 1

Note: The value for this compound is an estimation based on the electronic effect of the fluorine substituents. Experimental verification is recommended.

Table 2: Qualitative Reactivity Comparison for Oxidative Addition to Ni(0) Complexes

Aryl BromideGeneral Reactivity
4-BromonitrobenzeneVery Fast
4-BromobenzonitrileFast
BromobenzeneModerate
This compoundExpected to be Moderate to Fast
4-BromotolueneSlow

Note: Nickel(0) complexes are generally more reactive towards oxidative addition than their palladium(0) counterparts, especially with less reactive aryl halides.

Mechanistic Pathways

The oxidative addition of aryl halides to low-valent transition metals can proceed through several mechanistic pathways. The preferred pathway is dependent on a variety of factors including the metal, the ligands, the halide, and the substituents on the aryl ring.

Oxidative_Addition_Pathways cluster_concerted Concerted Pathway cluster_sn2 SN2-type Pathway cluster_radical Radical Pathway M0 M(0)L_n TS1 [L_{n-2}M(Ar)(X)]^‡ M0->TS1 + ArX - 2L Intermediate1 [M(0)L_n(ArX)] M0->Intermediate1 + ArX Radical_Intermediate [M(I)L_n]^+ + [ArX]^•- M0->Radical_Intermediate + ArX (SET) ArX Ar-X ArMX Ar-M(II)(X)L_{n-2} TS1->ArMX TS2 [L_{n-2}M(Ar)]^+X^- Intermediate1->TS2 TS2->ArMX Radical_Intermediate->ArMX Radical Recombination

Caption: Possible mechanistic pathways for oxidative addition.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for monitoring the kinetics of oxidative addition are provided below. These protocols are based on established methods and can be adapted for the specific study of this compound.

Kinetic Analysis using UV-Vis Spectroscopy

This method is suitable for monitoring reactions that exhibit a change in their UV-Vis spectrum upon reaction.

Materials and Equipment:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length) with stoppers

  • Anhydrous, deoxygenated solvent (e.g., THF, Toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Stock solutions of the metal complex (e.g., Pd(PPh₃)₄ or Ni(PPh₃)₄) and the aryl halides of interest.

Procedure:

  • Prepare stock solutions of the metal complex and each aryl halide in the chosen anhydrous, deoxygenated solvent under an inert atmosphere.

  • Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette inside a glovebox or under a flow of inert gas, add a known volume of the solvent and the metal complex stock solution.

  • Record a baseline UV-Vis spectrum of the metal complex solution.

  • Initiate the reaction by injecting a known volume of the aryl halide stock solution into the cuvette. The aryl halide should be in excess (pseudo-first-order conditions).

  • Immediately start monitoring the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise.

UV_Vis_Workflow A Prepare Stock Solutions (Metal Complex & Aryl Halides) in inert atmosphere B Equilibrate Spectrophotometer & Solutions to Temperature A->B C Add Solvent & Metal Complex to Cuvette B->C D Record Baseline Spectrum C->D E Inject Aryl Halide Solution (Initiate Reaction) D->E F Monitor Absorbance Change over Time E->F G Data Analysis: Fit to First-Order Kinetics to obtain k_obs F->G

Caption: Experimental workflow for UV-Vis kinetic analysis.

Kinetic Analysis using ¹⁹F NMR Spectroscopy

Given the fluorine atoms in this compound, ¹⁹F NMR spectroscopy offers a clean and sensitive method to monitor the reaction progress.

Materials and Equipment:

  • NMR Spectrometer equipped with a fluorine probe

  • NMR tubes with screw caps (B75204) or J. Young valves

  • Anhydrous, deuterated solvent (e.g., THF-d₈, Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trifluorobenzene)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • In a glovebox, prepare a stock solution of the metal complex in the chosen anhydrous, deuterated solvent.

  • In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

  • Acquire a ¹⁹F NMR spectrum of the initial mixture.

  • Initiate the reaction by adding a known volume of the metal complex stock solution to the NMR tube.

  • Quickly place the NMR tube in the spectrometer and start acquiring ¹⁹F NMR spectra at regular time intervals.

  • The reaction progress can be monitored by integrating the signals of the starting material and the product relative to the internal standard.

  • The concentration of the starting material at each time point can be used to determine the rate constant of the reaction.

NMR_Workflow A Prepare Metal Complex Stock Solution D Add Metal Complex Solution (Initiate Reaction) A->D B Prepare NMR Sample: Substrate + Internal Standard in Deuterated Solvent C Acquire Initial ¹⁹F NMR Spectrum B->C C->D E Acquire ¹⁹F NMR Spectra at Timed Intervals D->E F Data Analysis: Integrate Signals vs. Standard to Determine Concentrations E->F G Plot Concentration vs. Time to Determine Rate Constant F->G

Caption: Experimental workflow for ¹⁹F NMR kinetic analysis.

Conclusion

The oxidative addition of this compound to palladium and nickel complexes is a critical transformation for the synthesis of valuable fluorinated compounds. While direct comparative kinetic data is sparse, this guide provides a framework for understanding its reactivity in the context of other aryl bromides. The provided experimental protocols offer a starting point for researchers to generate precise, comparative data, which will be invaluable for the rational design of more efficient and selective cross-coupling catalysts. Further experimental investigation is highly encouraged to populate the comparative tables with accurate data for this and other fluorinated aryl halides.

Safety Operating Guide

Proper Disposal of 2-Bromo-1,4-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-1,4-difluorobenzene is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous chemical waste effectively.

Immediate Safety and Handling Precautions:

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] All handling and preparation for disposal must occur within a certified laboratory chemical fume hood to prevent vapor inhalation.[6] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Quantitative Hazard and Disposal Information

For quick reference, the following table summarizes key data for this compound.

PropertyValueSource
CAS Number 399-94-0[1][2][4]
Molecular Formula C₆H₃BrF₂[1]
Molecular Weight 192.99 g/mol [1][4]
Appearance Liquid[2][4]
Boiling Point 58-59 °C at 20 mmHg[2][3][4]
Density 1.708 g/mL at 25 °C[2][3][4]
Flash Point 65 °C (149 °F) - closed cup[2][4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3][4]
Signal Word Warning[1][2][4]
Storage Class Code 10 - Combustible liquids[2][4]
Disposal Recommendation Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensure the following PPE and engineering controls are in place:

  • Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.[1]

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any damage before use and employ proper glove removal techniques to avoid skin contact.[1][6]

  • Body Protection: A fully buttoned laboratory coat is required.[6]

  • Respiratory Protection: All handling must be conducted in a chemical fume hood.[1][6] For higher-level protection, use an appropriate respirator with ABEK-P2 (EU) or OV/AG/P99 (US) cartridges.[1]

  • Ventilation: Ensure adequate ventilation in the work area.[1]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. The container must be in good condition, compatible with this compound, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, combustible).

  • Collection: Carefully transfer the waste chemical into the designated container. Avoid splashing. Do not mix with non-halogenated or other incompatible waste streams.[6]

  • Container Capacity: Do not fill the waste container beyond 80% capacity to allow for vapor expansion.[6]

Step 3: Temporary Storage in the Laboratory

Proper storage of the sealed waste container is essential to maintain safety pending collection by disposal professionals.

  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][6]

  • Storage Location: Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[6]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[3][6] Store the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3][5]

  • Secondary Containment: Place the waste container in a secondary containment unit to mitigate potential leaks or spills.[6]

Step 4: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, absorbent pads from small spills, and empty containers, as hazardous waste in the same manner as the chemical itself.[1] Empty containers should be handled as if they still contain the product.[3]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as dry sand or earth.[5] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Assess Hazards & Don PPE B 2. Segregate Halogenated Waste A->B Handle with Care C 3. Collect in Labeled Container B->C Prevent Mixing D 4. Store in Designated Area (Cool, Dry, Ventilated) C->D Secure & Store E 5. Schedule Professional Disposal (EHS or Contractor) D->E Request Pickup F 6. Complete Waste Documentation E->F Regulatory Compliance G 7. Safe Removal from Lab F->G Final Disposal

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling 2-Bromo-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-1,4-difluorobenzene (CAS No: 399-94-0). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure to this compound, a compound that is combustible and causes skin, eye, and respiratory irritation.[1][2][3][4]

Table 1: Recommended Personal Protective Equipment

SituationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Chemical safety gogglesNitrile or neoprene glovesFully buttoned laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Viton® or Silver Shield®)Chemical-resistant apron or suit over a lab coatAir-purifying respirator with organic vapor cartridges (or SCBA for large spills)
Fire Emergency Full-facepiece Self-Contained Breathing Apparatus (SCBA)Chemical-resistant glovesFull protective gear, including a chemical-resistant suitFull-facepiece SCBA

Operational Plan: Safe Handling Protocol

This section provides a step-by-step guide for the routine handling of this compound in a laboratory setting.

1. Preparation and Transport:

  • Before handling, ensure that an appropriate spill kit is readily available.

  • Transport the chemical in a secondary container to prevent spills.[5]

  • When moving the chemical between laboratories, use a stable cart with raised edges.[6][7]

2. Weighing and Transfer:

  • All weighing and transfer operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure the balance is clean and tared before weighing.

  • To avoid spills on the balance, transfer the liquid into a pre-weighed, sealed container away from the balance if possible.[9]

  • Use a clean syringe or pipette for accurate and safe transfer.

3. General Handling:

  • Avoid direct contact with skin and eyes.[3]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[3][10]

  • Ensure adequate ventilation in the work area.[4]

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Grignard Reaction (Representative)

Objective: To prepare a Grignard reagent from an aryl halide for subsequent reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum or oven-dry it to remove all moisture. Allow to cool under a stream of inert gas (nitrogen or argon).

  • Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Preparation: In a separate, dry dropping funnel, dissolve this compound in the anhydrous solvent.

  • Reaction: Add a small amount of the aryl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Addition: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture may be heated to reflux to ensure all the magnesium has reacted. The resulting Grignard reagent is then ready for use in subsequent synthetic steps.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.[1]

1. Waste Segregation:

  • This compound and any solutions containing it are classified as halogenated organic waste .

  • Do NOT mix halogenated waste with non-halogenated organic waste.[1]

  • Keep acidic and basic waste streams separate.

2. Containerization:

  • Collect all liquid halogenated waste in a designated, properly labeled, and sealed container.

  • The container should be made of a compatible material (e.g., glass or polyethylene).

  • Do not overfill the waste container; a maximum of 80% capacity is recommended.

3. Contaminated Materials:

  • All materials that come into direct contact with this compound, such as gloves, pipette tips, and weighing boats, must be disposed of as solid hazardous waste.[1]

  • Place these materials in a labeled, sealed plastic bag or container.

4. Final Disposal:

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4]

  • Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Spill and Emergency Procedures

1. Small Spills (less than 100 mL in a fume hood):

  • Alert others in the immediate area.

  • Wearing the appropriate PPE (see Table 1), absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with soap and water.

2. Large Spills (outside a fume hood or greater than 100 mL):

  • Evacuate the laboratory immediately and alert others.

  • If safe to do so, turn off any ignition sources.

  • Contact your institution's emergency response team or EHS office.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3]

  • Inhalation: Move to fresh air immediately.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

  • In all cases of exposure, seek immediate medical attention.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.